molecular formula C9H11NO3 B077220 2,6-Dimethyl-4-nitroanisole CAS No. 14804-39-8

2,6-Dimethyl-4-nitroanisole

Cat. No.: B077220
CAS No.: 14804-39-8
M. Wt: 181.19 g/mol
InChI Key: HSDNHFOJTRMGER-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitroanisole is a strategically substituted nitroaromatic compound of significant value in synthetic organic chemistry and materials research. Its structure features a nitro group at the para position relative to the methoxy (anisole) group, which is further sterically hindered by two ortho-methyl groups at the 2 and 6 positions. This unique arrangement dictates its reactivity and applications. The electron-withdrawing nitro group makes the aromatic ring highly electrophilic, particularly at the positions ortho and para to it, but the steric bulk of the ortho-methyl groups significantly modulates this reactivity, directing further substitutions to specific sites and influencing reaction kinetics.

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDNHFOJTRMGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163873
Record name m-Xylene, 2-methoxy-5-nitro-
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14804-39-8
Record name 2-Methoxy-1,3-dimethyl-5-nitrobenzene
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Record name m-Xylene, 2-methoxy-5-nitro-
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Record name m-Xylene, 2-methoxy-5-nitro-
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Record name 14804-39-8
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Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-nitroanisole (CAS No. 14804-39-8), a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document consolidates its chemical and physical properties, outlines a probable synthesis protocol, discusses its safety and handling procedures, and places it within the broader context of the biological activities of nitro compounds. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted nitrobenzene derivative. Its core structure consists of an anisole (methoxybenzene) ring with two methyl groups at positions 2 and 6, and a nitro group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14804-39-8[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][3][4]
Molecular Weight 181.19 g/mol [1][3][4]
IUPAC Name 2-methoxy-1,3-dimethyl-5-nitrobenzene[3][5]
Synonyms 4-Methoxy-3,5-dimethylnitrobenzene, 2,6-dimethyl-1-methoxy-4-nitrobenzene[3]
Appearance Yellow crystals or powder[5]
Melting Point 85-92°C[3][5]
Boiling Point 299.6 ± 35.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Purity ≥98.5% (GC)[5]
InChI Key HSDNHFOJTRMGER-UHFFFAOYSA-N[1][3][5]
SMILES COC1=C(C)C=C(C=C1C)--INVALID-LINK--=O[3]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the nitration of 2,6-dimethylanisole. The starting material, 2,6-dimethylanisole, can be prepared from 2,6-xylenol. The following is a generalized protocol based on standard nitration procedures for aromatic compounds.

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Nitration Reaction: Slowly add 2,6-dimethylanisole dropwise to the cold nitrating mixture with continuous stirring. The temperature of the reaction mixture should be carefully controlled and kept below 10-15°C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for a specified time (e.g., 1-2 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring. This will cause the crude product to precipitate.

  • Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like dichloromethane.

  • Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification H2SO4 Conc. H₂SO₄ Mixer Combine & Cool (<10°C) H2SO4->Mixer HNO3 Conc. HNO₃ HNO3->Mixer Reaction Add to Nitrating Mix (<15°C) Mixer->Reaction Start 2,6-Dimethylanisole Start->Reaction Stir Stir (1-2h) & Monitor (TLC) Reaction->Stir Quench Quench on Ice Stir->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Dry Dry (MgSO₄) & Evaporate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Pure Product Purify->Product G cluster_drug Extracellular cluster_cell Intracellular Drug Nitroaromatic Compound Receptor Cell Surface Receptor Drug->Receptor Binding Signal Signal Transduction (e.g., Kinase Cascade) Receptor->Signal Activation Response Cellular Response (e.g., Apoptosis, Gene Expression) Signal->Response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethyl-4-nitroanisole

This document provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a technical audience. It includes key data, experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-methoxy-1,3-dimethyl-5-nitrobenzene, is an aromatic organic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups, a methoxy group, and a nitro group.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 14804-39-8[1][2][3][4][5]
Molecular Formula C₉H₁₁NO₃[1][2][3][4][6]
IUPAC Name 2-methoxy-1,3-dimethyl-5-nitrobenzene[1][4]
Synonyms 4-Nitro-2,6-dimethylanisole, m-Xylene, 2-methoxy-5-nitro-[1][2]
InChI Key HSDNHFOJTRMGER-UHFFFAOYSA-N[1][2][4]
SMILES COC1=C(C)C=C(C=C1C)--INVALID-LINK--=O[1][2][4]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 181.19 g/mol [1][3][6]
Appearance Yellow crystals or powder[4]
Melting Point 85-92°C[1][4]
Boiling Point 299.6 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 138.7 ± 27.9 °C[2]
Water Content ≤1.0% (by Karl Fischer Titration)[4]
Purity (Assay by GC) ≥98.5%[4]
LogP 2.95[2]

Spectroscopic Data

While specific spectra are not provided in the search results, the molecular structure suggests characteristic signals in common spectroscopic analyses such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These techniques would be standard for confirming the identity and purity of the compound after synthesis.

Reactivity and Stability

This compound is stable under normal storage conditions.[3] Key reactivity and stability information is summarized below:

  • Conditions to Avoid : Heat, flames, sparks, and excess heat are to be avoided.[2][3]

  • Incompatible Materials : The compound should be kept away from strong oxidizing agents and strong bases.[2][7]

  • Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

  • Hazardous Reactions : No hazardous polymerization is expected, and hazardous reactions are not anticipated under normal processing.[3]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the nitration of 2,6-dimethylphenol followed by methylation. A general procedure adapted from the synthesis of related compounds is outlined below.[9][10]

Step 1: Nitration of 2,6-Dimethylphenol

  • Materials : 2,6-dimethylphenol, Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), Acetone, Celite, Sodium bicarbonate (NaHCO₃).

  • Procedure :

    • To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the nitrating agent (1 equivalent) in a round-bottom flask, add acetone (approximately 10 mL per mmol of phenol).[9]

    • Stir the resulting mixture at room temperature under air. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with a small amount of acetone.[9]

    • Treat the filtrate with solid sodium bicarbonate until the cessation of CO₂ evolution to neutralize any acid.

    • Filter the mixture again to remove the salt and concentrate the filtrate under reduced pressure to yield crude 2,6-dimethyl-4-nitrophenol.

Step 2: Methylation of 2,6-Dimethyl-4-nitrophenol

  • Materials : Crude 2,6-dimethyl-4-nitrophenol, Iodomethane (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Diethyl ether (Et₂O), Water, Sodium sulfate (Na₂SO₄).

  • Procedure :

    • Dissolve the crude 2,6-dimethyl-4-nitrophenol in DMF in a round-bottom flask.[10]

    • Add potassium carbonate (as a base) and iodomethane (as the methylating agent) to the solution.

    • Stir the reaction mixture overnight at room temperature.[10]

    • After the reaction is complete, add water to the mixture and extract the product with diethyl ether multiple times.[10]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain yellow crystals.

G Synthesis Workflow for this compound A 2,6-Dimethylphenol B Nitration (e.g., Bi(NO3)3, Acetone) A->B C 2,6-Dimethyl-4-nitrophenol (Crude) B->C D Methylation (CH3I, K2CO3, DMF) C->D E This compound (Crude) D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[2][3] Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[3][6]
Skin Irritation H315Causes skin irritation[3][6]
Eye Irritation H319Causes serious eye irritation[3][6]
Specific Target Organ Toxicity H335May cause respiratory irritation[3][6]
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2][3] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[2]

  • Handling : Avoid contact with skin and eyes. Avoid ingestion and inhalation of dust.[3] Wash hands thoroughly after handling.[2]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[3]

  • First Aid :

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

    • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

    • If in Eyes : Rinse immediately with plenty of water for at least 15 minutes. If eye irritation persists, get medical advice.[3]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing.[3]

G Properties and Hazards of this compound A This compound Physical Properties Chemical Properties Hazards B Yellow Solid M.P.: 85-92 °C B.P.: ~300 °C A:f1->B  is a C Formula: C9H11NO3 MW: 181.19 Stable under normal conditions A:f2->C  has D Harmful if swallowed Causes skin/eye irritation May cause respiratory irritation A:f3->D  presents

Caption: Key properties and hazards of this compound.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are limited. For the related compound 4-nitroanisole, toxicological studies have shown oral LD50 values in rats, and it is suspected of causing cancer (IARC Group 2B).[7][8] It is crucial to handle this compound with care, assuming it may have similar toxicological properties until more specific data is available. Do not allow the material to enter drains or water courses.[2]

References

An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroanisole: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular structure and weight of 2,6-Dimethyl-4-nitroanisole, a chemical compound relevant to various research and development applications.

Chemical Identity and Formula

This compound is an aromatic organic compound. Its identity is established by several key identifiers:

  • IUPAC Name: 2-methoxy-1,3-dimethyl-5-nitrobenzene[1]

  • CAS Number: 14804-39-8[1][2][3][4]

  • Molecular Formula: C₉H₁₁NO₃[1][3][4][5]

The molecular formula indicates that a single molecule of this compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₉H₁₁NO₃), the molecular weight is calculated as follows:

  • Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

  • Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight: 108.099 + 11.088 + 14.007 + 47.997 = 181.191 amu

This value is consistent with the experimentally determined molecular weight, which is reported as approximately 181.19 g/mol .[3][5]

Molecular Structure

The structure of this compound is based on a central benzene ring with several functional groups attached. The IUPAC name, 2-methoxy-1,3-dimethyl-5-nitrobenzene, precisely describes the arrangement of these groups.

  • Anisole Base: The "anisole" part of the common name indicates a methoxy group (-OCH₃) attached to a benzene ring.

  • Dimethyl Groups: Two methyl groups (-CH₃) are attached to the benzene ring at the 2nd and 6th positions relative to the methoxy group (position 1).

  • Nitro Group: A nitro group (-NO₂) is attached to the 4th position of the benzene ring.

The spatial arrangement of these groups on the benzene ring is crucial for the molecule's chemical properties and reactivity.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][3][4][5]
Molecular Weight 181.191 g/mol [3]
CAS Number 14804-39-8[1][2][3]
IUPAC Name 2-methoxy-1,3-dimethyl-5-nitrobenzene[1]
Canonical SMILES CC1=CC(=CC(=C1OC)C)--INVALID-LINK--[O-][3]
InChI Key HSDNHFOJTRMGER-UHFFFAOYSA-N[1][3]

Visualization of Molecular Structure

The following diagram illustrates the logical connectivity of the atoms in the this compound molecule.

molecular_structure Logical Connectivity of this compound cluster_ring Benzene Ring cluster_groups Functional Groups C1 C1 C2 C2 C1->C2 OCH3 OCH3 (Methoxy) C1->OCH3 Methoxy at C1 C3 C3 C2->C3 CH3_2 CH3 (Methyl) C2->CH3_2 Methyl at C2 C4 C4 C3->C4 C5 C5 C4->C5 NO2 NO2 (Nitro) C4->NO2 Nitro at C4 C6 C6 C5->C6 C6->C1 CH3_6 CH3 (Methyl) C6->CH3_6 Methyl at C6

Logical Connectivity of this compound

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitroanisole from 2,6-dimethylanisole. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this chemical transformation. The synthesis involves the nitration of 2,6-dimethylanisole, a classic example of an electrophilic aromatic substitution reaction. The presence of the activating methoxy group and the two ortho-directing methyl groups on the aromatic ring makes the para-position highly susceptible to electrophilic attack.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved by the direct nitration of 2,6-dimethylanisole. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich aromatic ring of 2,6-dimethylanisole to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the aromatic ring. Subsequent deprotonation of the intermediate by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product, this compound. Studies have shown that the yield of this compound increases with higher acidity.[1]

Experimental Protocol

This section details a plausible experimental protocol for the synthesis of this compound based on established methods for the nitration of similar aromatic compounds.

Materials and Reagents:

  • 2,6-Dimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a molar excess of concentrated sulfuric acid to concentrated nitric acid with constant stirring. The molar ratio of sulfuric acid to nitric acid can range from 2:1 to 4:1. This exothermic reaction should be performed with caution.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to maintain a low temperature during the reaction.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,6-dimethylanisole while maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,6-Dimethylanisole1004-66-6C₉H₁₂O136.19Liquid-182
This compound14804-39-8C₉H₁₁NO₃181.19Yellow solid85-89299.6 ± 35.0

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2]
¹³C NMR Spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2]
IR Spectroscopy IR spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2]
Mass Spectrometry Exact Mass: 181.073898[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,6-Dimethylanisole 2,6-Dimethylanisole Nitration (0-5 °C) Nitration (0-5 °C) 2,6-Dimethylanisole->Nitration (0-5 °C) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration (0-5 °C) Quenching (Ice) Quenching (Ice) Nitration (0-5 °C)->Quenching (Ice) Extraction (DCM) Extraction (DCM) Quenching (Ice)->Extraction (DCM) Washing (H2O, NaHCO3) Washing (H2O, NaHCO3) Extraction (DCM)->Washing (H2O, NaHCO3) Drying (MgSO4) Drying (MgSO4) Washing (H2O, NaHCO3)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Recrystallization or Chromatography Recrystallization or Chromatography Solvent Removal->Recrystallization or Chromatography Final Product Final Product Recrystallization or Chromatography->Final Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O DMA 2,6-Dimethylanisole SigmaComplex Sigma Complex (Resonance Stabilized) DMA->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of the nitration of 2,6-dimethylanisole.

Safety Considerations

The nitration of aromatic compounds is a potentially hazardous reaction and should be carried out with appropriate safety precautions.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Efficient cooling and slow, controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

  • Quenching: Quenching the reaction mixture with ice should be done slowly and carefully to manage the heat generated.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when performing chemical syntheses.

References

Spectroscopic Profile of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-nitroanisole (CAS No: 14804-39-8), a key chemical intermediate in various synthetic pathways. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. In the absence of readily available experimental spectra, predicted data from validated computational models are presented.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05s2HAr-H
3.75s3HO-CH₃
2.30s6HAr-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
160.5C -OCH₃
145.0C -NO₂
135.2C -CH₃
123.8C H
61.0O-C H₃
17.5Ar-C H₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretch (aromatic and aliphatic)
1590, 1480StrongC=C stretch (aromatic)
1520, 1340StrongN-O stretch (nitro group)
1270StrongC-O-C stretch (asymmetric)
1050MediumC-O-C stretch (symmetric)
870StrongC-H bend (aromatic, out-of-plane)
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
m/zRelative IntensityProposed Fragment
181High[M]⁺ (Molecular Ion)
166Medium[M - CH₃]⁺
151Low[M - NO]⁺
135Medium[M - NO₂]⁺
121High[M - NO₂ - CH₂]⁺
105Medium[C₇H₅O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide about the structure of this compound.

SpectroscopicAnalysis NMR NMR Spectroscopy Connectivity Atom Connectivity (¹H-NMR, ¹³C-NMR) NMR->Connectivity CarbonSkeleton Carbon Skeleton (¹³C-NMR) NMR->CarbonSkeleton IR IR Spectroscopy FunctionalGroups Functional Groups (-NO₂, -OCH₃) IR->FunctionalGroups MS Mass Spectrometry MS->Connectivity Fragmentation MolecularWeight Molecular Weight & Formula MS->MolecularWeight ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Dissolution Dissolution in Deuterated Solvent NMR_Acq NMR Spectrometer Dissolution->NMR_Acq Pelletizing KBr Pellet Formation IR_Acq FTIR Spectrometer Pelletizing->IR_Acq Dilution Dilution in Volatile Solvent MS_Acq Mass Spectrometer Dilution->MS_Acq NMR_Data ¹H & ¹³C Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

Solubility Profile of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethyl-4-nitroanisole in common organic solvents. Due to a lack of readily available quantitative solubility data in public literature and databases, this document focuses on qualitative solubility information, predictive analysis based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a nitroaromatic compound with the chemical formula C₉H₁₁NO₃.[1][2] Its molecular structure, featuring a substituted benzene ring, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries.

Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, some qualitative information and data for structurally related compounds can provide valuable insights.

Qualitative and Limited Quantitative Data for this compound

One commercially available source provides this compound as a solution in isopropanol at a concentration of 1000 µg/mL, indicating its solubility in this solvent is at least 1 g/L.[3]

Predictive Solubility Based on Structurally Similar Compounds

To offer a predictive understanding, the table below summarizes the solubility of 4-nitroanisole and 2,6-dichloro-4-nitroaniline, compounds with structural similarities to this compound. These compounds share the nitroanisole or nitroaniline core, suggesting that this compound may exhibit comparable solubility behavior in a range of organic solvents. For instance, 4-nitroanisole is noted to be soluble in alcohols and ethers.[4]

Solvent4-Nitroanisole[4]2,6-Dichloro-4-nitroaniline (g/L at 20°C)[5]
Polar Protic Solvents
WaterInsoluble0.0063
EthanolSolubleSoluble
Polar Aprotic Solvents
AcetoneData not available34
DioxaneData not available40
Ethyl AcetateData not available19
Dimethyl Sulfoxide (DMSO)Data not availableSlightly Soluble
Nonpolar & Weakly Polar Solvents
EtherSolubleData not available
ChloroformData not available12
BenzeneData not available4.6
CyclohexaneData not available60
Petroleum EtherSoluble (boiling), Slightly Soluble (cold)Data not available

This data is for structurally similar compounds and should be used for predictive purposes only. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully withdrawn and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Turbidity Measurement Method

A more rapid method for determining the solubility point involves measuring the turbidity of a solution as the concentration of the solute increases.

Methodology:

  • Sample Preparation: A series of solutions of this compound in the chosen solvent are prepared at different concentrations.

  • Turbidity Measurement: The turbidity of each solution is measured using a turbidimeter.

  • Data Analysis: A plot of turbidity versus concentration is generated. The point at which a significant increase in turbidity is observed indicates the formation of a precipitate, and thus the solubility limit of the compound under the given conditions.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let stand B->C D Withdraw clear supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible sources, a predictive understanding can be gleaned from the behavior of structurally analogous compounds. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The provided workflow visualization serves as a clear guide for researchers undertaking such measurements in a laboratory setting.

References

The Strategic Utility of 2,6-Dimethyl-4-nitroanisole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – As the landscape of organic synthesis evolves towards greater efficiency and specificity, the versatile intermediate, 2,6-Dimethyl-4-nitroanisole, is emerging as a pivotal building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, a substituted nitroaromatic compound, offers a unique combination of steric hindrance and electronic activation, making it a valuable precursor for a range of chemical transformations. Its strategic importance lies primarily in its conversion to 2,6-dimethyl-4-methoxyaniline, an aniline derivative with broad utility in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. This guide will explore the synthesis of the title compound and its subsequent applications, supported by experimental protocols and quantitative data.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a two-step sequence starting from the readily available 2,6-dimethylphenol.

Step 1: Nitration of 2,6-Dimethylphenol

The first step is the regioselective nitration of 2,6-dimethylphenol at the para-position. The ortho-positions are sterically hindered by the methyl groups, directing the electrophilic substitution to the C4 position.

Step 2: Williamson Ether Synthesis

The resulting 2,6-dimethyl-4-nitrophenol is then methylated via a Williamson ether synthesis to yield the target compound, this compound.[1][2][3][4][5]

Experimental Protocols

Protocol 2.1.1: Synthesis of 2,6-Dimethyl-4-nitrophenol [6][7]

  • To a stirred solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone, a nitrating agent like bismuth (III) nitrate pentahydrate (1.0 eq) or iron (III) nitrate nonahydrate (1.0 eq) is added.[6]

  • The reaction mixture is stirred at room temperature for a specified duration (typically 2-24 hours).[6]

  • Upon completion, the reaction is worked up by filtration to remove insoluble materials, followed by purification using column chromatography to afford 2,6-dimethyl-4-nitrophenol.

Protocol 2.1.2: Synthesis of this compound [1]

  • To a solution of 2,6-dimethyl-4-nitrophenol (1.0 eq) in a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) is added.

  • An alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound, which can be further purified by recrystallization or chromatography.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,6-DimethylphenolC₈H₁₀O122.1646-48
2,6-Dimethyl-4-nitrophenolC₈H₉NO₃167.16168 (dec.)[8]
This compoundC₉H₁₁NO₃181.19[9]87.0-93.0[10]

Diagram 2.1: Synthesis of this compound

G A 2,6-Dimethylphenol B 2,6-Dimethyl-4-nitrophenol A->B Nitration (e.g., Bi(NO₃)₃·5H₂O) C This compound B->C Methylation (e.g., CH₃I, K₂CO₃)

Caption: Synthetic pathway to this compound.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor to 2,6-dimethyl-4-methoxyaniline. The reduction of the nitro group unlocks a plethora of synthetic possibilities.

Reduction to 2,6-Dimethyl-4-methoxyaniline

The nitro group of this compound can be efficiently reduced to an amino group, yielding 2,6-dimethyl-4-methoxyaniline. This transformation is a cornerstone for many subsequent synthetic routes.

Protocol 3.1.1: Reduction of this compound [11]

  • To a solution of this compound (1.0 eq) in a solvent such as ethanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.[11]

  • The reaction mixture is refluxed for several hours.[11]

  • After cooling, the mixture is basified with an aqueous solution of sodium hydroxide (NaOH) and the product is extracted with an organic solvent.[11]

  • The combined organic extracts are dried and concentrated to give 2,6-dimethyl-4-methoxyaniline, which can be purified by column chromatography.[11]

Diagram 3.1: Reduction Workflow

G cluster_0 Reduction Process A This compound B Reaction Mixture A->B Add SnCl₂·2H₂O, Ethanol, Reflux C Crude Product B->C Basify with NaOH, Extract D Pure 2,6-Dimethyl-4-methoxyaniline C->D Purify (Chromatography)

Caption: Experimental workflow for the reduction of this compound.

Synthesis of Bioactive Heterocycles

2,6-Dimethyl-4-methoxyaniline is a valuable starting material for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.[12][13][14][15][16] The amino group provides a nucleophilic handle for cyclization reactions, while the methoxy and methyl groups can be further functionalized to modulate the properties of the final molecule. For instance, substituted anilines are key components in the synthesis of various pharmaceutical compounds.[17]

Ligand Synthesis for Catalysis

The aniline derivative can be used to synthesize multidentate ligands for transition metal complexes. The electronic and steric properties of the 2,6-dimethyl-4-methoxyphenyl group can influence the catalytic activity and selectivity of the resulting metal complexes in various organic transformations, such as cross-coupling reactions.[18][19][20][21][22]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound, situated para to the methoxy group, can activate the aromatic ring towards nucleophilic aromatic substitution, although the methoxy group is not a typical leaving group. However, in appropriately designed systems or under forcing conditions, this reactivity could be exploited.

Azo Dye Synthesis

Aromatic nitro compounds can be precursors for the synthesis of azo dyes. While the primary application of this compound is its reduction, its corresponding aniline can be diazotized and coupled with various aromatic compounds to produce azo dyes with specific chromophoric properties.

Spectroscopic Data

The structural characterization of this compound and its key derivative is crucial for reaction monitoring and product verification.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound~7.9 (s, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 6H, Ar-CH₃) (Predicted)(Predicted values)~1520 (NO₂ asymm), ~1345 (NO₂ symm), ~1270 (C-O-C), ~2950 (C-H) (Predicted)
2,6-Dimethyl-4-methoxyaniline~6.5 (s, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 6H, Ar-CH₃) (Predicted)(Predicted values)~3400-3200 (N-H), ~1230 (C-O-C), ~2950 (C-H) (Predicted)

Note: The provided spectroscopic data are predicted values based on the analysis of similar structures and may vary slightly from experimental results. Experimental data should be obtained for confirmation.[8][23][24][25][26]

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation and, most notably, its efficient conversion to 2,6-dimethyl-4-methoxyaniline, open up a wide array of synthetic possibilities. This guide has outlined the key synthetic routes and potential applications, providing a solid foundation for researchers to explore the full potential of this versatile molecule in the development of novel pharmaceuticals, functional materials, and catalytic systems. The continued investigation into the reactivity and applications of this compound is expected to yield further innovations in the field of organic chemistry.

Diagram 5.1: Application Overview

G A This compound B 2,6-Dimethyl-4-methoxyaniline A->B Reduction C Bioactive Heterocycles B->C D Catalyst Ligands B->D E Azo Dyes B->E Diazotization & Coupling

Caption: Potential applications of this compound.

References

The Strategic Role of 2,6-Dimethyl-4-nitroanisole in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitroanisole, a substituted nitroaromatic compound, serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules. Its unique structural features—a nitro group susceptible to reduction and an anisole moiety with ortho-methyl groups—provide a strategic entry point for the construction of diverse molecular architectures. This technical guide delves into the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development, particularly in the pharmaceutical and chemical industries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Yellow crystals or powder[1]
Melting Point 87.0 - 93.0 °C[1]
Assay (GC) ≥98.5%[1]
Water Content (Karl Fischer) ≤1.0%[1]
IUPAC Name 2-methoxy-1,3-dimethyl-5-nitrobenzene[1]
CAS Number 14804-39-8[1]

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from readily available precursors: the nitration of 2,6-dimethylanisole and the methylation of 2,6-dimethyl-4-nitrophenol.

Synthesis Pathway Overview

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: Methylation 2,6-Dimethylanisole 2,6-Dimethylanisole 2,6-Dimethyl-4-nitroanisole_R1 This compound 2,6-Dimethylanisole->2,6-Dimethyl-4-nitroanisole_R1 Nitrating Agent (e.g., HNO₃/H₂SO₄) 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethyl-4-nitrophenol 2,6-Dimethyl-4-nitrophenol 2,6-Dimethylphenol->2,6-Dimethyl-4-nitrophenol Nitrating Agent 2,6-Dimethyl-4-nitroanisole_R2 This compound 2,6-Dimethyl-4-nitrophenol->2,6-Dimethyl-4-nitroanisole_R2 Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Nitration of 2,6-Dimethylanisole (General Procedure)

While a specific detailed protocol for the nitration of 2,6-dimethylanisole was not found in the available literature, a general procedure for the nitration of a similar substituted aromatic compound, m-xylene, to produce 2,6-dimethyl nitrobenzene can be adapted.[2]

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath. A molar ratio of sulfuric acid to nitric acid of 2-4 is typically used.[2]

  • In a separate reaction vessel, dissolve 2,6-dimethylanisole in a suitable solvent or use it neat.

  • Cool the 2,6-dimethylanisole solution in an ice bath.

  • Slowly add the pre-cooled nitrating mixture to the 2,6-dimethylanisole solution with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of nitric acid to the anisole derivative should be in the range of 1.1-1.3.[2]

  • After the addition is complete, continue stirring at a controlled temperature for a specified time to allow the reaction to go to completion.

  • Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Route 2: Methylation of 2,6-Dimethyl-4-nitrophenol

This route involves the initial nitration of 2,6-dimethylphenol followed by methylation of the resulting 2,6-dimethyl-4-nitrophenol.

Step 1: Synthesis of 2,6-Dimethyl-4-nitrophenol

A general method for the nitration of phenolic compounds can be employed.[3]

Materials:

  • 2,6-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate

  • Acetone

  • Sodium bicarbonate

  • Celite or diatomaceous earth

  • Silica gel for column chromatography

Procedure:

  • To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and a nitrating agent such as bismuth (III) nitrate pentahydrate (1 equivalent) or iron (III) nitrate nonahydrate (1 equivalent), add acetone (10 mL/mmol of phenol).[3]

  • Stir the resulting mixture at room temperature under air or at reflux for 2-24 hours.[3]

  • Upon completion of the reaction, filter the insoluble materials through a pad of Celite, and wash the residue with acetone.[3]

  • Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases.[3]

  • Filter off the insoluble material again and remove the solvent under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.[3]

Step 2: Methylation of 2,6-Dimethyl-4-nitrophenol (General Procedure)

A general procedure for the methylation of a similar nitrophenol can be adapted.[4]

Materials:

  • 2,6-Dimethyl-4-nitrophenol

  • Dimethyl sulfate

  • Sodium hydroxide

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dimethyl-4-nitrophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.5 equivalents) to form the sodium salt.[4]

  • Add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) and dichloromethane.[4]

  • Cool the mixture to 10 °C.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.[4]

  • Stir the mixture at 25 °C for 10-12 hours.[4]

  • After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Application as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor to 2,6-dimethyl-4-aminoanisole (also known as 4-methoxy-2,6-dimethylaniline). The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for the synthesis of various target molecules, particularly in the pharmaceutical industry.

Key Transformation: Reduction to 2,6-Dimethyl-4-aminoanisole

The conversion of the nitro group to a primary amine is a crucial step.

Reduction_Reaction This compound This compound 2,6-Dimethyl-4-aminoanisole 2,6-Dimethyl-4-aminoanisole This compound->2,6-Dimethyl-4-aminoanisole Reducing Agent (e.g., H₂/Pd/C, Fe/HCl, SnCl₂/HCl)

Caption: Reduction of this compound.

Experimental Protocol: Reduction of a Substituted Nitroarene (General Procedure)

A general method for the reduction of a substituted nitroarene to the corresponding aniline can be applied.

Materials:

  • This compound

  • Reducing agent (e.g., Iron powder and Hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Acetic acid)

  • Base for neutralization (e.g., Sodium carbonate)

  • Organic solvent for extraction

Procedure (using Fe/HCl):

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a solution of sodium carbonate.

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain 2,6-dimethyl-4-aminoanisole.

Potential Applications in Drug Discovery

Conclusion

This compound is a valuable chemical intermediate with straightforward synthetic access. Its primary utility is realized upon reduction to 2,6-dimethyl-4-aminoanisole, a versatile building block for the synthesis of more complex molecules. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their synthetic endeavors, particularly in the exploration of new bioactive agents. Further research into the incorporation of the 2,6-dimethyl-4-aminoanisole scaffold into novel molecular frameworks is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

Navigating the Research Landscape of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accessing high-purity chemical compounds is a critical starting point for innovation. This technical guide provides an in-depth overview of 2,6-Dimethyl-4-nitroanisole, a nitroaromatic compound, covering its procurement, synthesis, and potential applications based on available data. While specific biological signaling pathways and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide extrapolates from related compounds and existing information to provide a foundational resource.

Acquiring Research-Grade this compound

Sourcing high-purity this compound is the first step for any research endeavor. Several reputable chemical suppliers list this compound in their catalogs, often with specified purity levels suitable for research applications.

SupplierProduct NamePurityCAS NumberAdditional Information
Thermo Scientific Chemicals This compound99%14804-39-8Formerly part of the Alfa Aesar portfolio. Available in various quantities (e.g., 1 g, 5 g).[1][2][3]
Fisher Scientific This compound, 99%99%14804-39-8Distributor for Thermo Scientific Chemicals.[2][4]
ESSLAB This compound1000 µg/mL in isopropanol14804-39-8Supplied as a solution, a product of Chiron, which specializes in analytical reference materials.[5]

Synthesis and Chemical Properties

Understanding the synthesis of this compound provides insight into its chemical properties and potential impurities. A documented synthesis route involves the methylation of its precursor, 2,6-dimethyl-4-nitrophenol.

Experimental Protocol: Synthesis from 2,6-dimethyl-4-nitrophenol

A general method for the synthesis of this compound (referred to as 2,6-dimethyl-1-methoxy-4-nitrobenzene in the source) is as follows:

  • Reactants:

    • 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol)

    • Potassium carbonate (13 g, 0.1 mol)

    • Iodomethane (2.5 mL, 50 mmol)

  • Procedure: The reaction is carried out in a manner analogous to the preparation of N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine.[6] The reactants are combined and processed to yield 2,6-dimethyl-1-methoxy-4-nitrobenzene.[6]

  • Downstream Processing: The resulting this compound can be further processed, for example, through hydrogenation to produce 3,5-dimethyl-4-methoxyaniline.[6]

G cluster_synthesis Synthesis Pathway reactant1 2,6-dimethyl-4-nitrophenol product This compound reactant1->product reactant2 Iodomethane reactant2->product reagent Potassium Carbonate reagent->product

A simplified diagram illustrating the synthesis of this compound.

Potential Research Applications

While specific biological roles for this compound are not well-documented, its inclusion in a British Standard (BS EN ISO 17495:2003) for water quality analysis points to its use as an analytical standard.[7] This suggests its primary research application may be in analytical chemistry, particularly in chromatography methods for environmental analysis.

Hypothetical Experimental Workflow: Use as an Internal Standard in GC-MS Analysis

The following workflow outlines how this compound might be used as an internal standard for the quantification of other nitrophenols in a water sample.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., isopropanol) at a precise concentration.

  • Sample Spiking: A known volume of the internal standard stock solution is added to each water sample and calibration standard.

  • Solid-Phase Extraction (SPE): The spiked samples are passed through an SPE cartridge to extract the analytes of interest and the internal standard.

  • Elution and Derivatization: The analytes and internal standard are eluted from the cartridge with a solvent. The eluate may then be derivatized to improve chromatographic separation and detection.

  • GC-MS Analysis: The prepared samples are injected into a gas chromatograph coupled with a mass spectrometer.

  • Quantification: The peak area of each target analyte is compared to the peak area of the internal standard (this compound) to calculate the concentration of the analytes.

G start Water Sample prep Spike with This compound (Internal Standard) start->prep spe Solid-Phase Extraction (SPE) prep->spe elution Elution & Derivatization spe->elution analysis GC-MS Analysis elution->analysis quant Quantification of Analytes analysis->quant end Results quant->end G parent_class Nitroaromatic Compounds property Redox Properties of Nitro Group parent_class->property subject_compound This compound (Specific data not available) parent_class->subject_compound is a member of activity1 Antimicrobial Effects property->activity1 activity2 Anticancer Effects property->activity2

References

Methodological & Application

Synthesis of 2,6-Dimethyl-4-nitroanisole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2,6-Dimethyl-4-nitroanisole. The procedure begins with the nitration of 2,6-dimethylphenol to yield 2,6-dimethyl-4-nitrophenol, followed by the methylation of the intermediate to produce the final product. This protocol is intended for use by qualified personnel in a laboratory setting.

Experimental Overview

The synthesis of this compound is achieved through a two-step process:

  • Nitration of 2,6-Dimethylphenol: 2,6-Dimethylphenol is selectively nitrated at the para-position using a metal nitrate catalyst in an organic solvent to produce 2,6-dimethyl-4-nitrophenol.

  • Methylation of 2,6-Dimethyl-4-nitrophenol: The intermediate product is then methylated via a Williamson ether synthesis, where the phenolic hydroxyl group is converted to a methoxy group using a methylating agent in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-nitrophenol

This protocol is adapted from a general method for the nitration of phenols using bismuth(III) nitrate pentahydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethylphenol122.161.22 g10 mmol
Bismuth(III) nitrate pentahydrate485.074.85 g10 mmol
Acetone58.08100 mL-
Diatomaceous earth (Celite)-As needed-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Silica gel for column chromatography-As needed-
Eluent for column chromatography-Hexane/Ethyl Acetate mixture-

Procedure:

  • To a 250 mL round-bottom flask, add 2,6-dimethylphenol (1.22 g, 10 mmol) and bismuth(III) nitrate pentahydrate (4.85 g, 10 mmol).

  • Add 100 mL of acetone to the flask.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove insoluble materials.

  • Wash the residue with approximately 50 mL of acetone.

  • To the filtrate, carefully add solid sodium bicarbonate until the cessation of CO₂ evolution.

  • Filter the mixture again to remove any remaining insoluble material.

  • Concentrate the filtrate under reduced pressure at a temperature of 25-35°C to remove the acetone.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2,6-dimethyl-4-nitrophenol.[1]

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.

Step 2: Synthesis of this compound

This protocol employs the Williamson ether synthesis for the methylation of the phenolic intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dimethyl-4-nitrophenol167.161.67 g10 mmol
Sodium hydroxide (NaOH)40.000.40 g10 mmol
Methyl iodide (CH₃I)141.941.42 g (0.62 mL)10 mmol
Tetrabutylammonium bromide (TBAB)322.370.32 g1 mmol
Diethyl ether74.12As needed-
Deionized water18.02As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol) in a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of water.

  • Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the mixture.

  • Add methyl iodide (1.42 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 40-50°C) with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 20 mL) to remove any unreacted starting material, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Synthesis_Workflow Start Start Nitration Step 1: Nitration 2,6-Dimethylphenol + Bi(NO₃)₃·5H₂O in Acetone Start->Nitration Filtration1 Filtration Nitration->Filtration1 NaHCO3_Quench NaHCO₃ Quench Filtration1->NaHCO3_Quench Filtration2 Filtration NaHCO3_Quench->Filtration2 Concentration1 Concentration Filtration2->Concentration1 Purification1 Column Chromatography Concentration1->Purification1 Intermediate 2,6-Dimethyl-4-nitrophenol Purification1->Intermediate Methylation Step 2: Methylation Intermediate + CH₃I + NaOH with TBAB Intermediate->Methylation Extraction Extraction with Diethyl Ether Methylation->Extraction Washing Washing Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration2 Concentration Drying->Concentration2 Final_Product This compound Concentration2->Final_Product End End Final_Product->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is a hazardous and carcinogenic substance and should be handled with extreme care.

  • Bismuth(III) nitrate is an oxidizing agent.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable compound for various research and development applications. Careful execution of these steps is crucial for obtaining a high yield and purity of the final product.

References

Application Notes and Protocols for the Nitration of 2,6-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the nitration of 2,6-dimethylanisole. The primary product of this electrophilic aromatic substitution reaction is 2,6-dimethyl-4-nitroanisole. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be performed in a controlled laboratory setting with appropriate safety measures.

Introduction

The nitration of substituted anisoles is a fundamental reaction in organic chemistry. 2,6-Dimethylanisole, when subjected to nitrating agents, primarily undergoes substitution at the para-position (C4) due to the ortho-para directing effect of the methoxy group and the steric hindrance at the ortho-positions (C3 and C5) from the adjacent methyl groups. The reaction typically employs a mixture of nitric acid and a stronger acid, such as sulfuric acid, to generate the nitronium ion (NO₂⁺), which is the active electrophile. The product, this compound, can serve as a valuable intermediate in the synthesis of more complex molecules.[1][2]

Materials and Reagents

Proper handling and disposal of all chemicals are imperative. Ensure that Safety Data Sheets (SDS) for all reagents are reviewed prior to commencing any experimental work.

Compound Formula Molar Mass ( g/mol ) CAS Number Key Properties
2,6-DimethylanisoleC₉H₁₂O136.191004-66-6Colorless liquid, bp 182 °C, density 0.962 g/mL.[3][4]
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Corrosive, strong acid and dehydrating agent.
Nitric Acid (conc.)HNO₃63.017697-37-2Corrosive, strong oxidizing agent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile organic solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8Mild base for neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
This compoundC₉H₁₁NO₃181.1914804-39-8Potential skin, eye, and respiratory irritant.[5]

Experimental Protocol

3.1 Reaction Setup

  • Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, in an ice-water bath on a magnetic stir plate.

  • Fit the flask with a dropping funnel and a drying tube containing calcium chloride.

  • In the flask, add concentrated sulfuric acid (20 mL). Begin stirring and allow the acid to cool to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C during this addition. This mixture contains the active nitronium ion.

3.2 Nitration Reaction

  • In a separate beaker, dissolve 2,6-dimethylanisole (5.0 g, 36.7 mmol) in dichloromethane (15 mL).

  • Transfer this solution to the dropping funnel.

  • Add the solution of 2,6-dimethylanisole dropwise to the cold, stirring nitrating mixture over a period of 30 minutes. Carefully monitor the temperature and ensure it remains between 0 °C and 5 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

3.3 Workup and Isolation

  • Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with gentle stirring.

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash them sequentially with cold water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

3.4 Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Outcome

The following table summarizes the expected outcome of the experiment.

Product Theoretical Yield (g) Typical Experimental Yield (%) Appearance Purity (by GC/NMR)
This compound6.6580-90%Pale yellow solid>95%

Diagrams

5.1 Reaction Mechanism

The nitration of 2,6-dimethylanisole proceeds via an electrophilic aromatic substitution mechanism.

reaction_mechanism cluster_reactants Reactant Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ Anisole 2,6-Dimethylanisole Intermediate Wheland Intermediate (Sigma Complex) Anisole->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of nitronium ion formation and electrophilic attack.

5.2 Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

experimental_workflow prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-5°C) addition Slow Addition of 2,6-Dimethylanisole in DCM prep->addition reaction Stir at 0-5°C for 1 hour addition->reaction quench Quench on Ice reaction->quench extraction DCM Extraction quench->extraction wash Wash with H₂O and NaHCO₃ extraction->wash dry Dry over Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be conducted in a well-ventilated chemical fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. Never add water to concentrated acid.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure safety.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the release of heat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of azo dyes utilizing 2,6-Dimethyl-4-nitroanisole as the diazo component. The procedures outlined are fundamental to the preparation of a diverse range of azo compounds with potential applications in materials science, analytical chemistry, and as scaffolds in drug discovery.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aromatic moieties. The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. This compound, a derivative of nitroaniline, serves as a valuable precursor for the synthesis of a variety of azo dyes. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the resulting diazonium salt, facilitating the coupling reaction. The methyl and methoxy substituents can be strategically utilized to modulate the electronic and steric properties of the final dye molecule, influencing its color, solubility, and potential biological activity. Azo compounds have been investigated for a variety of biological activities, and those derived from novel scaffolds can be of interest as starting points for medicinal chemistry programs.[1]

Synthesis Workflow

The general workflow for the synthesis of azo dyes from this compound involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable aromatic partner.

Azo Dye Synthesis Workflow A This compound B Reduction (e.g., Sn/HCl) A->B Step 1 C 2,6-Dimethyl-4-aminoanisole (4-Amino-3,5-dimethylanisole) B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D Step 2 E Diazonium Salt Intermediate D->E F Coupling Reaction (with Coupling Agent) E->F Step 3 G Azo Dye F->G H Coupling Agent (e.g., Phenol, Naphthol, Aniline derivative) H->F Logical Relationships in Azo Dye Synthesis cluster_0 Diazotization cluster_1 Coupling Reaction A Primary Aromatic Amine (2,6-Dimethyl-4-aminoanisole) C Diazonium Salt A->C B Nitrous Acid (from NaNO₂ + Acid) B->C D Diazonium Salt F Azo Dye D->F E Coupling Agent (Electron-rich Aromatic) E->F

References

Application of 2,6-Dimethyl-4-nitroanisole as a Building Block for Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dimethyl-4-nitroanisole is a valuable aromatic building block in medicinal chemistry, primarily serving as a precursor to 4-amino-3,5-dimethylanisole. The key chemical transformation, the reduction of the nitro group to an amine, unlocks its utility in the synthesis of complex pharmaceutical agents. This aniline derivative is particularly relevant in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. This document outlines the application of this compound in the synthesis of analogues of Crizotinib, a potent inhibitor of ALK, MET, and ROS1 tyrosine kinases. Detailed experimental protocols for the reduction of the nitroaromatic core and its subsequent elaboration into a TKI scaffold are provided, along with a summary of relevant quantitative data and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Aromatic amines are critical intermediates in the synthesis of a wide array of pharmaceuticals.[1] The conversion of readily available nitroaromatic compounds into their corresponding anilines via catalytic hydrogenation is a fundamental and widely utilized transformation in drug discovery and development.[1] this compound (CAS No: 14804-39-8) represents a strategic starting material due to its substituted benzene ring, which can be found in the core structure of several targeted therapies.

The primary application of this building block is realized after the reduction of its nitro group to form 4-amino-3,5-dimethylanisole. This resulting aniline is a key precursor for the synthesis of various kinase inhibitors. One of the most notable examples of a pharmaceutical with a structurally similar core is Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[2][3][4] Crizotinib functions by inhibiting the signaling pathways of anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR or c-Met), and ROS1, thereby blocking tumor cell growth, migration, and invasion.[3][4][5]

This application note will detail the synthetic utility of this compound as a foundational element for constructing Crizotinib analogues and other potential tyrosine kinase inhibitors.

Data Presentation

The following table summarizes the quantitative data for the key synthetic transformation of this compound.

StepReactionReactantsCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1Nitro ReductionThis compound, H₂5% Pd/CEthanol25-504-1290-98>99[1] (Analogous)

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Amino-3,5-dimethylanisole

This protocol describes the catalytic hydrogenation of this compound to yield 4-amino-3,5-dimethylanisole.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol (e.g., 10 mL of solvent per 1 g of substrate).

  • Carefully add 5% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 4-10 bar.[1]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) to ensure efficient mixing of the catalyst, substrate, and hydrogen.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3,5-dimethylanisole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Crizotinib Analogue Intermediate

This protocol outlines a plausible synthetic route for an intermediate of a Crizotinib analogue, starting from 4-amino-3,5-dimethylanisole. This is a conceptual protocol based on known synthetic strategies for similar compounds.

Materials:

  • 4-Amino-3,5-dimethylanisole

  • 2-Amino-5-bromopyridine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure (Buchwald-Hartwig Amination):

  • To a dry reaction flask, add 4-amino-3,5-dimethylanisole, 2-amino-5-bromopyridine, palladium catalyst, and the phosphine ligand.

  • Add the base to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diarylamine intermediate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Crizotinib and a general experimental workflow for the synthesis of a tyrosine kinase inhibitor using this compound as a starting material.

Signaling_Pathway cluster_membrane Cell Membrane cluster_crizotinib cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT MET c-MET MET->PI3K_AKT MET->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->MET Inhibition Crizotinib->ROS1 Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis JAK_STAT->Proliferation

Caption: Crizotinib Signaling Pathway Inhibition.

Experimental_Workflow Start This compound Reduction Catalytic Hydrogenation (Nitro Group Reduction) Start->Reduction Intermediate1 4-Amino-3,5-dimethylanisole Reduction->Intermediate1 Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate1->Coupling Intermediate2 Diaryl Amine Intermediate Coupling->Intermediate2 Further_Steps Further Synthetic Steps (Cyclization, etc.) Intermediate2->Further_Steps Final_Product Tyrosine Kinase Inhibitor (Crizotinib Analogue) Further_Steps->Final_Product

Caption: Synthetic workflow for a TKI from this compound.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of pharmacologically relevant molecules, particularly tyrosine kinase inhibitors. The straightforward reduction of its nitro group provides access to a key aniline intermediate that can be incorporated into complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in the design and synthesis of novel therapeutics targeting critical signaling pathways in cancer and other diseases. The structural similarity to the core of established drugs like Crizotinib underscores the potential of this compound in the development of next-generation targeted therapies.

References

Application Notes and Protocols: 2,6-Dimethyl-4-nitroanisole in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways and potential applications of 2,6-Dimethyl-4-nitroanisole as a precursor for novel organic materials. While direct applications of this specific molecule in materials science are not extensively documented, its chemical structure offers a versatile platform for the synthesis of functional materials, particularly those with interesting optical properties. The following protocols detail the transformation of this compound into azo dye chromophores and functionalized monomers for incorporation into polymeric systems.

Overview of Synthetic Strategy

The primary strategy for utilizing this compound in the development of organic materials involves a two-step conversion. First, the nitro group is reduced to a primary amine, yielding 2,6-Dimethyl-4-aminoanisole. This amine is a versatile intermediate that can then be chemically modified to introduce desired functionalities. A key application of aromatic amines is in the synthesis of azo dyes, which are known for their strong absorption in the visible spectrum and are valuable as chromophores in various optical materials. Furthermore, the amino group can be functionalized to create polymerizable monomers, enabling the incorporation of the chromophoric unit into larger macromolecular structures.

Synthetic_Strategy 2_6_Dimethyl_4_nitroanisole This compound Reduction Reduction of Nitro Group 2_6_Dimethyl_4_nitroanisole->Reduction 2_6_Dimethyl_4_aminoanisole 2,6-Dimethyl-4-aminoanisole Reduction->2_6_Dimethyl_4_aminoanisole Functionalization Functionalization of Amino Group 2_6_Dimethyl_4_aminoanisole->Functionalization Azo_Dyes Azo Dye Chromophores Functionalization->Azo_Dyes Functional_Monomers Functional Monomers Functionalization->Functional_Monomers Polymers Functional Polymers Functional_Monomers->Polymers

Figure 1: General synthetic strategy from this compound.

Synthesis of Azo Dye Chromophores

Azo dyes are a prominent class of organic compounds characterized by the R−N=N−R′ functional group, where R and R' are typically aryl groups. Their extended π-conjugated systems are responsible for their strong color. By synthesizing azo dyes derived from this compound, novel chromophores with potential applications in nonlinear optics, optical data storage, and as colorants in advanced materials can be developed.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,6-Dimethyl-4-aminoanisole

This protocol describes the reduction of the nitro group to an amine using a standard laboratory procedure with tin and hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent) and granulated tin (3-4 equivalents).

  • Slowly add concentrated hydrochloric acid (enough to cover the reactants) to the flask. The reaction is exothermic and will likely initiate without external heating.

  • Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,6-Dimethyl-4-aminoanisole.

Protocol 2: Diazotization of 2,6-Dimethyl-4-aminoanisole and Azo Coupling

This protocol details the conversion of the synthesized amine into a diazonium salt, followed by coupling with a suitable aromatic partner (e.g., 2-naphthol) to form an azo dye.[1]

Materials:

  • 2,6-Dimethyl-4-aminoanisole (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,6-Dimethyl-4-aminoanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt should be observed.[2][3]

  • Azo Coupling:

    • In another beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[1]

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Isolate the solid azo dye by vacuum filtration, wash with cold water, and air dry.

Azo_Dye_Synthesis cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Nitroanisole This compound Reagents_Red Sn, HCl Nitroanisole->Reagents_Red Aminoanisole 2,6-Dimethyl-4-aminoanisole Reagents_Red->Aminoanisole Aminoanisole_2 2,6-Dimethyl-4-aminoanisole Reagents_Diazo NaNO₂, HCl 0-5 °C Aminoanisole_2->Reagents_Diazo Diazonium_Salt Diazonium Salt Reagents_Diazo->Diazonium_Salt Diazonium_Salt_2 Diazonium Salt Azo_Dye Azo Dye Diazonium_Salt_2->Azo_Dye Coupling_Partner Coupling Partner (e.g., 2-Naphthol) Coupling_Partner->Azo_Dye Polymer_Synthesis cluster_monomer Step 1: Monomer Synthesis cluster_polymerization Step 2: Polymerization Aminoanisole 2,6-Dimethyl-4-aminoanisole Reagents_Monomer Methacryloyl Chloride, Triethylamine Aminoanisole->Reagents_Monomer Monomer Functional Methacrylate Monomer Reagents_Monomer->Monomer Monomer_2 Functional Methacrylate Monomer Reagents_Polymer Radical Initiator (AIBN), Heat Monomer_2->Reagents_Polymer Polymer Functional Polymer Reagents_Polymer->Polymer

References

Application Notes and Protocols: Formation of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2,6-dimethyl-4-nitroanisole is a key reaction in organic chemistry, primarily achieved through the electrophilic aromatic substitution of 2,6-dimethylanisole. This process, specifically a nitration reaction, involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups already present on the ring influence the position of this substitution. The methoxy group is a strong activating group and, along with the methyl groups, directs the incoming electrophile to the para position due to steric hindrance at the ortho positions. This regioselectivity makes the nitration of 2,6-dimethylanisole a valuable transformation for the synthesis of specific isomers.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The yield of this compound has been observed to increase with the acidity of the reaction medium.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylanisole attacks the nitronium ion. The methoxy and methyl groups are ortho, para-directing. Due to the steric hindrance from the two methyl groups at the ortho positions (2 and 6), the electrophilic attack preferentially occurs at the para position (4). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Data Presentation

Reaction Condition Reagents Temperature (°C) Expected Yield of this compound Reference
Standard Nitration Conc. HNO₃ / Conc. H₂SO₄0 - 10Moderate to HighAdapted Protocol
Increased Acidity Fuming HNO₃ / Conc. H₂SO₄0 - 10High[1] (Qualitative)
Lower Acidity Dilute HNO₃ / Conc. H₂SO₄0 - 10Low to Moderate[1] (Qualitative)

Note: The yields are presented qualitatively based on the established principle that higher acidity favors the formation of this compound.

Experimental Protocols

The following is an adapted protocol for the synthesis of this compound based on standard nitration procedures for similar aromatic compounds.

Materials and Reagents
  • 2,6-Dimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (saturated solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure: Nitration of 2,6-Dimethylanisole
  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a calculated volume of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid, while keeping the mixture in an ice bath. Stir the mixture gently. Caution: This mixing is highly exothermic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylanisole in a suitable amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 10 °C.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of 2,6-dimethylanisole from the dropping funnel. Maintain vigorous stirring and ensure the temperature of the reaction mixture does not exceed 10 °C. The addition should be completed over a period of 30-60 minutes.

  • Reaction Time: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours to ensure completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O Substrate 2,6-Dimethylanisole Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄

Caption: Electrophilic aromatic substitution mechanism for the formation of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) start->prep_nitrating_mix dissolve_substrate Dissolve 2,6-Dimethylanisole in Conc. H₂SO₄ start->dissolve_substrate reaction Slowly add Nitrating Mixture to Substrate Solution (0-10 °C) prep_nitrating_mix->reaction dissolve_substrate->reaction stir Stir for 1-2 hours reaction->stir workup Pour Reaction Mixture onto Crushed Ice stir->workup filtration Filter Precipitate workup->filtration wash Wash with H₂O and NaHCO₃ soln. filtration->wash purification Recrystallize from Ethanol wash->purification dry_char Dry and Characterize Product purification->dry_char end End dry_char->end

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Monitoring the Synthesis of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitroanisole is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The monitoring of its synthesis is crucial to ensure reaction completion, product purity, and process optimization. These application notes provide detailed protocols for the synthesis of this compound and its subsequent analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,6-dimethylanisole. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis

Materials:

  • 2,6-Dimethylanisole

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,6-dimethylanisole in dichloromethane in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them using one of the analytical methods described below.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 2,6-Dimethylanisole Nitration Nitration with HNO3/H2SO4 Start->Nitration Quenching Quenching with Ice Nitration->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Washing with NaHCO3 Extraction->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification End End: this compound Purification->End

Figure 1: Synthesis workflow for this compound.

Analytical Methods for Monitoring the Synthesis

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of the reaction by separating the starting material, product, and any potential by-products. A reverse-phase HPLC method is proposed for this analysis.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation: Dilute reaction aliquot in mobile phase Injection Injection into HPLC SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis: Peak integration and quantification Detection->DataAnalysis

Figure 2: Workflow for HPLC analysis.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Expected Retention Time 5-10 min (highly dependent on exact conditions)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities, making it ideal for confirming the identity of the product and detecting any volatile impurities.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation: Dilute reaction aliquot in a suitable solvent Injection Injection into GC-MS SamplePrep->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAnalysis Data Analysis: Library search and spectral interpretation MassAnalysis->DataAnalysis

Figure 3: Workflow for GC-MS analysis.

Table 2: GC-MS Method Parameters

ParameterValue
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, ramp to 250 °C at 10 °C/min
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-300 m/z
Expected Retention Time 10-15 min (highly dependent on exact conditions)
Expected m/z Fragments 181 (M+), 166, 151, 136, 121, 91, 77
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized product. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Table 3: NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.9sAr-H
~3.8s-OCH₃
~2.3sAr-CH₃
¹³C NMR ~160sC-OCH₃
~147sC-NO₂
~135sC-CH₃
~123sCH (aromatic)
~60q-OCH₃
~17qAr-CH₃

Note: ¹H NMR data are predicted values based on the structure and may vary slightly depending on the solvent and instrument. The ¹³C NMR data is based on published literature.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized molecule, confirming the presence of the nitro and methoxy groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methyl and methoxy)
~1590, ~1480Medium-StrongC=C stretch (aromatic ring)
~1520, ~1340StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-O-C stretch (aryl ether)
~850StrongC-H out-of-plane bend (aromatic)

Note: These are expected absorption ranges and may vary slightly.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the synthesis and analytical monitoring of this compound. The use of a combination of HPLC, GC-MS, NMR, and FTIR will ensure accurate and reliable monitoring of the reaction, leading to a high-purity final product. These methods are essential for quality control in research, development, and manufacturing settings.

References

Application Note and Protocol for the Purification of 2,6-Dimethyl-4-nitroanisole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-4-nitroanisole is an aromatic organic compound with applications in chemical synthesis and potentially in the development of pharmaceutical agents. The purity of this compound is critical for its use in subsequent reactions and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method. The procedure is designed to remove impurities by leveraging the differential solubility of the compound and contaminants in a chosen solvent at varying temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling the compound and for the successful execution of the recrystallization procedure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14804-39-8[1][2][3]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [1][2]
Appearance Yellow crystals or powder[4]
Melting Point 87.0 - 93.0 °C[4]
Purity (typical) ≥98.5% (by GC)[4]

Experimental Protocol: Recrystallization from Isopropanol

This protocol details the single-solvent recrystallization of this compound using isopropanol. Isopropanol is a suitable solvent as it is known to dissolve the compound.[5] The principle of this technique relies on the higher solubility of the compound in hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals.

3.1. Materials and Equipment

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

3.2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isopropanol is flammable; avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

3.3. Step-by-Step Procedure

  • Dissolution:

    • Place a known mass of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate Erlenmeyer flask, heat a volume of isopropanol to its boiling point (82.6 °C) on a hot plate.

    • Add the minimum amount of hot isopropanol to the flask containing the crude solid to completely dissolve it with gentle heating and stirring. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove solid impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals in the funnel with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

  • Characterization:

    • Determine the mass of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Quantitative Data Summary

The following table provides representative quantitative data for the recrystallization of this compound. Actual values may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Table 2: Representative Quantitative Data for Recrystallization

ParameterTypical Value
Initial Mass of Crude Solid 1.0 g
Volume of Isopropanol (approx.) 10 - 15 mL
Dissolution Temperature ~ 80 °C
Crystallization Temperature Room temperature, then 0-5 °C
Expected Yield 70 - 90%
Purity after Recrystallization >99%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_setup Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Steps start Weigh Crude This compound dissolve Dissolve Crude Solid in Minimal Hot Isopropanol start->dissolve prepare_solvent Heat Isopropanol to Boiling prepare_solvent->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filtration Hot Gravity Filtration check_impurities->hot_filtration Yes cool_solution Cool Solution Slowly to Room Temperature check_impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Isopropanol collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals characterize Characterize Product (Mass, Melting Point) dry_crystals->characterize end Pure this compound characterize->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dimethyl-4-nitroanisole in nucleophilic aromatic substitution (SNAr) reactions. This compound, featuring a nitro group para to a methoxy group and flanked by two methyl groups, serves as an interesting substrate for investigating steric and electronic effects in SNAr reactions. The protocols detailed below are intended to serve as a foundational guide for the synthesis of various substituted aromatic compounds.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.

The reactivity of the aromatic substrate in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) and the nature of the leaving group. In this compound, the nitro group (-NO2) acts as a strong EWG, activating the ring for nucleophilic attack. The methoxy group (-OCH3) serves as the leaving group. The presence of two methyl groups ortho to the reaction center introduces steric hindrance, which can influence the reaction rates and conditions.

Reaction Mechanism and Signaling Pathway

The SNAr reaction of this compound proceeds through the classical addition-elimination pathway. The key steps are:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the methoxy group. This is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Elimination of the Leaving Group: The methoxy group departs as a methoxide ion (-OCH3), and the aromaticity of the ring is restored to form the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Nucleophilic Attack) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - CH₃O⁻ (Elimination) Leaving_Group Methoxide (CH₃O⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of the SNAr reaction. (Within 100 characters)

Experimental Protocols

While specific experimental data for this compound is limited in the readily available literature, the following protocols are based on analogous reactions with structurally similar compounds, such as 2,6-dinitroanisole, and general principles of SNAr reactions. Researchers should consider these as starting points and optimize the conditions as necessary.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes the synthesis of N-(2,6-dimethyl-4-nitrophenyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add piperidine (1.2 eq) to the solution.

  • Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow start Start dissolve Dissolve this compound in DMF/DMSO start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents heat Heat and Monitor (TLC) add_reagents->heat workup Aqueous Workup (Quench with water, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for SNAr reactions. (Within 100 characters)
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes a potential methoxy exchange reaction, which can be useful for isotopic labeling studies or to probe reaction mechanisms.

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane or Ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dry methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane or ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Data Presentation

Due to the limited availability of specific quantitative data for SNAr reactions of this compound, the following table presents hypothetical data based on analogous reactions to illustrate expected outcomes. Researchers should generate their own data for specific reactions.

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1PiperidineDMF901275-85
2MorpholineDMSO1001070-80
3AnilineDMF1202440-50
4Sodium MethoxideMethanol508>95 (exchange)
5Sodium ThiophenoxideDMF80680-90

Safety Precautions

  • This compound and other nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Solvents such as DMF and DMSO have specific health and safety considerations; consult their Safety Data Sheets (SDS) before use.

  • Strong bases like sodium methoxide are corrosive and should be handled with care.

Conclusion

This compound is a viable substrate for nucleophilic aromatic substitution reactions, offering a platform to synthesize a variety of substituted aniline derivatives and other aromatic compounds. The steric hindrance provided by the ortho-methyl groups may necessitate slightly more forcing reaction conditions compared to unhindered analogues. The protocols and data presented herein provide a solid starting point for researchers to explore the utility of this compound in their synthetic endeavors. Optimization of reaction parameters such as solvent, temperature, and base is encouraged to achieve the desired outcomes.

Catalytic Pathways to 2,6-Dimethyl-4-nitroanisole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-4-nitroanisole is a valuable substituted nitroaromatic compound with applications in the synthesis of various organic intermediates. Its preparation often involves the selective nitration of 2,6-dimethylanisole, a process that can be efficiently achieved through catalytic methods. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on catalytic approaches to ensure high yield and selectivity. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Catalytic Methods for Synthesis

The primary catalytic method for the synthesis of this compound is the nitrous acid-catalyzed nitration of 2,6-dimethylanisole. This method offers good selectivity for the para-position due to the steric hindrance at the ortho-positions. Alternative approaches, such as the use of metal nitrate catalysts for the nitration of the precursor 2,6-dimethylphenol, are also presented.

Nitrous Acid-Catalyzed Nitration of 2,6-Dimethylanisole

This method utilizes nitrous acid, generated in situ from sodium nitrite and a strong acid, to catalyze the nitration of 2,6-dimethylanisole. The yield of the desired product, this compound, is notably influenced by the acidity of the reaction medium, with higher acidity generally leading to increased yields[1].

Reaction Scheme:

Quantitative Data Summary:

ParameterValue/RangeNotes
Starting Material 2,6-Dimethylanisole-
Nitrating Agent Nitric Acid (in conjunction with Sulfuric Acid)A mixture of concentrated nitric and sulfuric acids is commonly used.
Catalyst Nitrous Acid (from Sodium Nitrite)Generated in situ.
Solvent Aqueous Sulfuric AcidThe concentration of sulfuric acid influences the reaction rate and yield.
Temperature Typically low to ambient temperatureNitration reactions are often exothermic and require cooling.
Reaction Time Varies depending on scale and conditionsMonitored by techniques like TLC or GC.
Product Yield Increases with acidity[1]Specific quantitative yields are dependent on precise conditions.

Experimental Protocol:

The following is a representative protocol for the nitrous acid-catalyzed nitration of an aromatic compound, adapted for the synthesis of this compound.

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite

  • Ice

  • Deionized Water

  • Diethyl Ether or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a solution of 2,6-dimethylanisole in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the low temperature.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Add a catalytic amount of sodium nitrite to the reaction flask.

  • Slowly add the cold nitrating mixture to the reaction flask via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Logical Workflow for Nitrous Acid-Catalyzed Nitration:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare_Reactants Prepare Solution of 2,6-Dimethylanisole Start->Prepare_Reactants Cool_Reactants Cool to 0-5 °C Prepare_Reactants->Cool_Reactants Add_H2SO4 Add Conc. H2SO4 Cool_Reactants->Add_H2SO4 Add_Catalyst Add NaNO2 (Catalyst Precursor) Add_H2SO4->Add_Catalyst Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Add_Nitrating_Mix Slowly Add Nitrating Mixture Add_Catalyst->Add_Nitrating_Mix Stir_Reaction Stir at 0-5 °C for 1-2h Add_Nitrating_Mix->Stir_Reaction Monitor_Reaction Monitor by TLC Stir_Reaction->Monitor_Reaction Quench Quench on Ice Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify End End Purify->End

Caption: Workflow for the synthesis of this compound.

Alternative Method: Nitration of 2,6-Dimethylphenol using Metal Nitrates

An alternative approach involves the nitration of the precursor 2,6-dimethylphenol using metal nitrates like bismuth(III) nitrate or iron(III) nitrate as catalysts in an organic solvent such as acetone. This method yields 2,6-dimethyl-4-nitrophenol, which can then be methylated to produce the target molecule, this compound.

Reaction Scheme (Nitration Step):

Quantitative Data Summary for Nitration of 2,6-Dimethylphenol:

ParameterValue/RangeNotes
Starting Material 2,6-Dimethylphenol-
Catalyst/Nitrating Agent Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂OActs as both catalyst and source of the nitro group.
Solvent Acetone-
Temperature Room Temperature to RefluxReaction can be performed under mild conditions.
Reaction Time 2 - 24 hoursDependent on the specific conditions and catalyst used.
Product Yield Moderate to goodSpecific yields would need to be determined experimentally for this substrate.

Experimental Protocol (General Procedure for Nitration of Phenols):

Materials:

  • 2,6-Dimethylphenol

  • Bismuth(III) nitrate pentahydrate or Iron(III) nitrate nonahydrate

  • Acetone

  • Celite or Diatomaceous Earth

  • Sodium Bicarbonate

  • Standard laboratory glassware and equipment

Procedure:

  • To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the metal nitrate catalyst (1 equivalent), add acetone (approximately 10 mL per mmol of catalyst).

  • Stir the resulting mixture at room temperature or under reflux for 2-24 hours.

  • Upon completion of the reaction (monitored by TLC), filter the insoluble materials through a pad of Celite.

  • Wash the residue with acetone.

  • Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases.

  • Filter off the insoluble material again and remove the solvent under reduced pressure.

  • The crude 2,6-dimethyl-4-nitrophenol can be purified by silica gel chromatography.

  • The purified nitrophenol can then be methylated using standard procedures (e.g., with dimethyl sulfate or methyl iodide in the presence of a base) to yield this compound.

Signaling Pathway Analogy for Catalytic Nitration:

This diagram illustrates the logical flow of the catalytic nitration process, where the substrate is activated by the catalyst to react with the nitrating agent, leading to the final product.

Catalytic_Nitration_Pathway Substrate 2,6-Dimethylanisole (Substrate) Intermediate Wheland Intermediate (Activated Complex) Substrate->Intermediate Electrophilic Attack Catalyst Nitrous Acid (Catalyst) Nitrating_Agent Nitronium Ion (NO2+) (Active Nitrating Species) Catalyst->Nitrating_Agent Generates Nitrating_Agent->Intermediate Product This compound (Product) Intermediate->Product Deprotonation Byproduct H+ Intermediate->Byproduct

Caption: Logical pathway of nitrous acid-catalyzed nitration.

Characterization Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methoxy group protons, and the two methyl group protons. The aromatic protons are expected to be singlets due to their isolation.

  • ¹³C NMR: Resonances for the six aromatic carbons (four of them unique due to symmetry), the methoxy carbon, and the two equivalent methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-O stretching of the ether, and C-H stretching of the aromatic ring and methyl groups.

The catalytic synthesis of this compound, particularly through nitrous acid-catalyzed nitration of 2,6-dimethylanisole, presents an effective route for obtaining this valuable compound. The provided protocols and data serve as a comprehensive guide for researchers to perform and optimize this synthesis. Further investigation into specific reaction conditions can lead to improved yields and process efficiency. The alternative method involving the nitration of 2,6-dimethylphenol offers another viable synthetic pathway. Careful characterization of the final product using standard spectroscopic techniques is essential to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,6-Dimethyl-4-nitroanisole synthesis. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data summaries to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution, specifically the nitration of the precursor, 2,6-dimethylanisole. This is typically achieved using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Q2: Why is para-nitration (at the 4-position) favored in this reaction?

The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group. However, the two methyl groups at positions 2 and 6 provide significant steric hindrance around the ortho positions. Consequently, the incoming electrophile (NO₂⁺) is sterically directed to the less hindered para position (position 4), making this compound the major product.

Q3: What are the critical safety precautions for this synthesis?

The nitration of aromatic compounds is a highly exothermic reaction and can proceed uncontrollably if not managed carefully.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All steps must be performed in a well-ventilated chemical fume hood.

  • Temperature Control: The reaction must be kept cold, typically between 0-10°C, using an ice bath. A runaway reaction can lead to the formation of dangerous, potentially explosive dinitro compounds and degradation products.

  • Slow Addition: The nitrating agent must be added very slowly (dropwise) to the solution of the substrate to control the reaction rate and temperature.

  • Quenching: The reaction mixture should be quenched by pouring it slowly over a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficient Acidity: The reaction rate and yield are highly dependent on the acidity of the medium.[1]1. Increase Sulfuric Acid Concentration: Ensure a sufficient molar excess of sulfuric acid relative to nitric acid (e.g., a 2:1 to 4:1 molar ratio) to fully generate the nitronium ion.[2]
2. Incomplete Reaction: The reaction time may have been too short.2. Increase Reaction Time: After adding the nitrating agent, allow the reaction to stir at 0-10°C for an additional 1-2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
3. Loss During Workup: The product may have been lost during extraction or washing steps.3. Optimize Workup: Ensure the pH is neutralized correctly after quenching. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to maximize recovery.
Formation of a Dark, Tarry Mixture 1. Runaway Reaction: The reaction temperature was too high, leading to oxidation and decomposition of the starting material and/or product.1. Strict Temperature Control: Maintain the reaction temperature strictly between 0°C and 10°C during the addition of the nitrating agent. Ensure vigorous stirring to dissipate heat evenly.
2. Nitrating Agent Too Concentrated: Using fuming nitric acid or oleum without careful control can lead to aggressive, uncontrolled reactions.2. Use Appropriate Reagents: Use standard concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%) unless a specific protocol calls for fuming reagents.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of isomeric byproducts or unreacted starting material can inhibit crystallization.1. Purification: Purify the crude product using column chromatography (silica gel) before attempting recrystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the compound.2. Solvent Screening: Test a range of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate.[3][4]
Presence of Multiple Spots on TLC (Impure Product) 1. Isomer Formation: Although para-substitution is favored, small amounts of other isomers may form.1. Purification: Use flash column chromatography to separate the desired para-isomer from other isomers.
2. Dinitration: If the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitration can occur.2. Milder Conditions: Use a stoichiometric amount of nitric acid and maintain low temperatures.
3. Unreacted Starting Material: The reaction did not go to completion.3. Drive Reaction to Completion: Increase reaction time or slightly increase the amount of nitrating agent. Purify via chromatography.

Data Presentation

Optimizing reaction conditions is key to maximizing yield. The following table, based on established principles of electrophilic aromatic nitration, illustrates the expected impact of reaction parameters on yield.[1][2]

Table 1: Illustrative Yield of this compound under Various Conditions

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 0-5°C25°C (Room Temp)50°CLower temperatures (Condition A) minimize side reactions and decomposition, leading to higher yields of the desired product.
H₂SO₄:HNO₃ Molar Ratio 1:12:14:1Higher sulfuric acid concentration (Condition C) promotes the formation of the NO₂⁺ electrophile, increasing reaction rate and yield.[1]
Reaction Time (post-addition) 30 minutes1 hour2 hoursIncreasing reaction time (Condition C) allows the reaction to proceed to completion, maximizing the conversion of starting material.
Illustrative Yield (%) ~75%~60%>85% Condition C represents the most optimized set of parameters for achieving the highest yield.

Note: The yields presented are illustrative and may vary based on the specific scale and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5][6]

  • Preparation of the Substrate Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylanisole (1.0 eq).

    • Place the flask in an ice-salt bath.

    • Slowly add concentrated sulfuric acid (98%, ~3.0 eq) while stirring. Maintain the temperature below 20°C.

    • Once the addition is complete, continue stirring and cool the mixture to 0-5°C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, cool concentrated sulfuric acid (98%, ~2.0 eq) in an ice bath.

    • Slowly add concentrated nitric acid (70%, 1.05 eq) to the cooled sulfuric acid with stirring. Keep this mixture cold.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the solution of 2,6-dimethylanisole sulfate over approximately 1.5 hours.

    • Carefully maintain the reaction temperature between 0°C and 10°C throughout the addition.

    • After the addition is complete, let the mixture stir at 5-10°C for an additional hour.

  • Workup and Isolation:

    • Prepare a large beaker containing a substantial amount of crushed ice (~10-15 times the volume of the reaction mixture).

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • A yellow precipitate of crude this compound will form.

    • Allow the ice to melt, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

    • Press the solid as dry as possible on the filter.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer a small amount of the crude, dry product to a test tube and test for a suitable recrystallization solvent. Good candidates include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.[3][4] The ideal solvent will dissolve the product when hot but poorly when cold.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G sub 1. Dissolve 2,6-Dimethylanisole in conc. H₂SO₄ cool1 2. Cool Mixture to 0-5°C sub->cool1 react 4. Add Nitrating Mix Dropwise (Maintain 0-10°C) cool1->react nitro_mix 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) nitro_mix->react quench 5. Quench on Ice-Water react->quench filter 6. Filter Crude Product quench->filter purify 7. Purify by Recrystallization filter->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving the common issue of low product yield.

G start Problem: Low Yield cause_temp Cause: High Temperature? start->cause_temp cause_acid Cause: Insufficient Acidity? start->cause_acid cause_time Cause: Reaction Incomplete? start->cause_time cause_workup Cause: Loss During Workup? start->cause_workup sol_temp Solution: Maintain 0-10°C, Improve Stirring cause_temp->sol_temp Check Thermometer Log sol_acid Solution: Increase H₂SO₄ Ratio (e.g., 4:1 to HNO₃) cause_acid->sol_acid Check Reagent Ratios sol_time Solution: Increase Reaction Time, Monitor by TLC cause_time->sol_time Check TLC of Crude sol_workup Solution: Optimize Extraction, Check pH cause_workup->sol_workup Review Procedure

Caption: A troubleshooting flowchart for diagnosing the causes of low yield.

References

Common side products in the synthesis of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,6-Dimethyl-4-nitroanisole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Direct Nitration of 2,6-Dimethylanisole: This is a one-step process where 2,6-Dimethylanisole is directly nitrated to yield the desired product. This method is often carried out using a mixture of nitric acid and sulfuric acid.

  • Two-Step Synthesis from 2,6-Dimethylphenol: This route involves the nitration of 2,6-Dimethylphenol to form the intermediate 2,6-Dimethyl-4-nitrophenol, which is subsequently methylated to produce this compound.

Q2: What are the most common side products observed in the direct nitration of 2,6-Dimethylanisole?

A2: The direct nitration of 2,6-Dimethylanisole can lead to several side products, primarily due to the reaction conditions. These may include:

  • Nitrosated compounds: Nitrosation can compete with nitration, especially when using nitrous acid.[1]

  • 2,6-Dimethyl-4-nitrophenol: Demethylation of the anisole can occur, particularly at lower acidities, resulting in the corresponding phenol.[1]

  • Isomeric nitro compounds: Although the starting material is symmetrical, minor amounts of other isomers might form under certain conditions.

  • Oxidation products: The strong oxidizing nature of the nitrating agents can lead to the formation of various oxidation byproducts.

Q3: What are the typical byproducts in the synthesis of 2,6-Dimethyl-4-nitrophenol from 2,6-Dimethylphenol?

A3: The nitration of 2,6-Dimethylphenol can yield side products such as:

  • 3,3',5,5'-Tetramethyldiphenoquinone: This has been identified as a byproduct when using certain metal nitrates for nitration.[2]

  • Dinitrated phenols: Over-nitration can lead to the formation of dinitrated species, although the steric hindrance from the two methyl groups makes this less favorable.

  • Oxidative decomposition products: Phenols are susceptible to oxidation under nitrating conditions, which can lead to the formation of tarry substances.

Q4: What are the potential side reactions during the methylation of 2,6-Dimethyl-4-nitrophenol?

A4: The methylation step, typically a Williamson ether synthesis, can be accompanied by side reactions including:

  • Incomplete reaction: The starting material, 2,6-Dimethyl-4-nitrophenol, may remain if the reaction does not go to completion.

  • Elimination reactions: While less common with methylating agents, the basic conditions used can potentially lead to elimination reactions if other alkyl halides are used.

  • Byproducts from the methylating agent: Depending on the reagent used (e.g., dimethyl sulfate, methyl iodide), side products related to their decomposition or side reactions can occur.

Troubleshooting Guides

Route 1: Direct Nitration of 2,6-Dimethylanisole
Observed Issue Potential Cause Recommended Solution
Low yield of the desired this compound. Incomplete reaction.Increase the reaction time or temperature cautiously. Ensure the nitrating agent is of sufficient concentration and purity. The yield of nitrous acid-catalysed nitration of 2,6-dimethylanisole increases with acidity.[1]
Formation of significant amounts of 2,6-Dimethyl-4-nitrophenol.This indicates demethylation. Use higher acidity conditions, which can favor the formation of the desired nitroanisole over the nitrophenol.[1]
Presence of a dark, tarry residue. Oxidation of the starting material or product.Maintain a low reaction temperature. Ensure slow, controlled addition of the nitrating agent.
Difficult purification of the final product. Presence of multiple, closely related side products.Optimize the reaction conditions to minimize side product formation. Employ column chromatography for purification, potentially using a gradient elution to separate components with similar polarities.
Route 2: Two-Step Synthesis from 2,6-Dimethylphenol
Observed Issue Potential Cause Recommended Solution
Low yield of 2,6-Dimethyl-4-nitrophenol. Incomplete nitration.Increase the reaction time or consider a more potent nitrating agent. Ensure the reagents are dry and of high purity.
Formation of a significant amount of 3,3',5,5'-Tetramethyldiphenoquinone.This oxidative coupling product can form under certain conditions. Adjusting the stoichiometry of the nitrating agent or changing the solvent may reduce its formation.[2]
Formation of a dark, tarry material. Oxidative degradation of the phenol.Maintain a low and controlled temperature throughout the addition of the nitrating agent. Ensure efficient stirring.
Observed Issue Potential Cause Recommended Solution
Incomplete conversion to this compound. Insufficient methylating agent or base.Use a slight excess of the methylating agent and ensure the complete deprotonation of the phenol by using a strong enough base in sufficient quantity.
Poor solubility of the phenoxide salt.Choose a solvent that effectively dissolves the sodium or potassium salt of 2,6-Dimethyl-4-nitrophenol. Aprotic polar solvents like DMF or DMSO are often suitable.
Difficult to remove unreacted 2,6-Dimethyl-4-nitrophenol. Similar polarity to the product.Purification can be achieved by column chromatography. Alternatively, an aqueous basic wash can be used to extract the acidic unreacted phenol from the organic phase containing the desired ether.

Experimental Protocols

Protocol 1: Nitration of 2,6-Dimethylphenol

This protocol is adapted from a general method for the nitration of phenols using metal nitrates.[2]

Materials:

  • 2,6-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Celite or diatomaceous earth

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a solid mixture of 2,6-Dimethylphenol (1-3 equivalents) and Bismuth (III) nitrate pentahydrate (1 equivalent) is prepared.

  • Acetone (10 mL per mmol of the metal nitrate) is added to the solid mixture.

  • The resulting mixture is stirred at room temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the insoluble materials are removed by filtration through a pad of Celite. The residue is washed with a small amount of acetone.

  • The filtrate is treated with sodium bicarbonate until the evolution of CO₂ ceases.

  • The insoluble material is filtered off again, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure 2,6-Dimethyl-4-nitrophenol.

Protocol 2: Methylation of 2,6-Dimethyl-4-nitrophenol (Williamson Ether Synthesis)

This protocol is a general procedure for the methylation of a nitrophenol.

Materials:

  • 2,6-Dimethyl-4-nitrophenol

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-Dimethyl-4-nitrophenol in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow_two_step cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methylation start1 2,6-Dimethylphenol reaction1 Stirring at RT start1->reaction1 reagents1 Nitrating Agent (e.g., Bi(NO₃)₃·5H₂O) in Acetone reagents1->reaction1 workup1 Filtration & NaHCO₃ Wash reaction1->workup1 intermediate 2,6-Dimethyl-4-nitrophenol workup1->intermediate reaction2 Stirring at RT intermediate->reaction2 reagents2 Methylating Agent (e.g., (CH₃)₂SO₄) & Base (e.g., K₂CO₃) in DMF reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification Purification (Chromatography/ Recrystallization) workup2->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_route Identify Synthetic Route cluster_direct Direct Nitration Troubleshooting cluster_twostep Two-Step Synthesis Troubleshooting cluster_nitration_issues Nitration Issues cluster_methylation_issues Methylation Issues start Synthesis Issue (Low Yield / Impurities) route_decision Which route was used? start->route_decision direct_nitration Direct Nitration route_decision->direct_nitration Direct two_step Two-Step Synthesis route_decision->two_step Two-Step issue_direct Issue? direct_nitration->issue_direct step_decision Which step has issues? two_step->step_decision demethylation Demethylation (Phenol byproduct) issue_direct->demethylation Phenol detected oxidation_direct Oxidation (Tarry residue) issue_direct->oxidation_direct Tarry incomplete_direct Incomplete Reaction issue_direct->incomplete_direct Low conversion nitration_step Nitration Step step_decision->nitration_step Nitration methylation_step Methylation Step step_decision->methylation_step Methylation oxidation_phenol Oxidation (Tarry residue) nitration_step->oxidation_phenol coupling Oxidative Coupling (Diphenoquinone) nitration_step->coupling incomplete_methylation Incomplete Reaction (Unreacted Phenol) methylation_step->incomplete_methylation

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Dimethyl-4-nitroanisole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via methylation of 2,6-dimethyl-4-nitrophenol?

The most common impurity is the unreacted starting material, 2,6-dimethyl-4-nitrophenol. Other potential impurities can arise from the methylating agent, such as residual dimethyl sulfate and its hydrolysis products (monomethyl sulfate and methanol), as well as minor side-products from the methylation reaction.

Q2: What are the key physical property differences between this compound and its primary impurity?

The significant differences in melting point and solubility between the desired product and the main impurity, 2,6-dimethyl-4-nitrophenol, are the basis for common purification methods.

Data Presentation: Physical Properties of Product and Key Impurity

PropertyThis compound2,6-dimethyl-4-nitrophenol
Molecular Formula C₉H₁₁NO₃C₈H₉NO₃
Molecular Weight 181.19 g/mol 167.16 g/mol
Appearance Yellow crystalline solidYellow crystalline solid
Melting Point 87-93 °C168 °C (decomposes)[1]
Solubility Soluble in isopropanol and other organic solvents.Soluble in alcohol, benzene, and chloroform; insoluble in water.

Q3: Which purification method is most suitable for removing 2,6-dimethyl-4-nitrophenol from this compound?

Both recrystallization and column chromatography are effective methods. Recrystallization is often preferred for its simplicity and scalability when dealing with a primary impurity with significantly different solubility. Column chromatography offers higher resolution for separating multiple impurities or when impurities have similar solubilities to the product.

Q4: How can I safely handle and quench residual dimethyl sulfate after the methylation reaction?

Dimethyl sulfate is toxic and a suspected carcinogen. The work-up procedure should include quenching any unreacted dimethyl sulfate. This is typically achieved by adding a solution of a base, such as sodium hydroxide or ammonia.[2] The hydrolysis of dimethyl sulfate is accelerated under basic conditions.[3]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out during recrystallization.

  • Cause: The compound is precipitating from the solution above its melting point, or the solvent is a very poor solvent for the compound at all temperatures.

  • Solution:

    • Ensure the initial dissolution is in the minimum amount of hot solvent.

    • Try a different solvent or a solvent mixture. For this compound, ethanol is a good starting point. A mixed solvent system, such as ethanol/water, can also be effective.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

Issue 2: Poor recovery of the purified product.

  • Cause: Too much solvent was used for dissolution, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of the product.

    • When using a mixed solvent system, add the anti-solvent (the one in which the product is less soluble) dropwise to the hot solution until turbidity persists, then add a few drops of the good solvent to redissolve, and then allow to cool.

    • Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent.

Issue 3: The product is still impure after recrystallization.

  • Cause: The chosen solvent does not effectively differentiate between the product and the impurity, or the impurity co-crystallizes with the product.

  • Solution:

    • Try a different recrystallization solvent.

    • Perform a second recrystallization.

    • Consider purification by column chromatography for a more effective separation.

Column Chromatography

Issue 1: Poor separation of the product and impurities.

  • Cause: The solvent system (mobile phase) is not optimized, the column was packed improperly, or the column was overloaded.

  • Solution:

    • Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for non-polar to moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will result in broad bands and poor separation.

Issue 2: The product is eluting too quickly or too slowly.

  • Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • Eluting too quickly: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • Eluting too slowly: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be effective.

Issue 3: Tailing of spots on TLC and broad peaks from the column.

  • Cause: The compound may be interacting too strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine, to neutralize the acidic sites on the silica gel.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a water bath for heating.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate, determined by prior TLC analysis).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 2,6-Dimethyl- 4-nitroanisole Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PureProduct Pure 2,6-Dimethyl- 4-nitroanisole Recrystallization->PureProduct Impurities Impurities Recrystallization->Impurities ColumnChrom->PureProduct ColumnChrom->Impurities Troubleshooting_Logic Start Impure Product CheckPurity Assess Purity (TLC/GC) Start->CheckPurity Recrystallize Perform Recrystallization CheckPurity->Recrystallize Purity Not Acceptable Pure Product is Pure CheckPurity->Pure Purity Acceptable Recrystallize->CheckPurity StillImpure Still Impure Recrystallize->StillImpure Column Perform Column Chromatography Column->CheckPurity StillImpure->Column

References

Optimizing temperature and reaction time for 2,6-Dimethyl-4-nitroanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,6-Dimethyl-4-nitroanisole, focusing on the optimization of temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (nitration) of 2,6-dimethylanisole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction involves the introduction of a nitro group (-NO2) at the para-position (C4) of the benzene ring.

Q2: Why is temperature control crucial in this synthesis?

A2: Temperature control is critical to ensure the regioselectivity of the nitration and to minimize the formation of byproducts. Elevated temperatures can lead to the formation of dinitrated products and other isomers, which can complicate the purification process and reduce the yield of the desired product. For many nitration reactions of activated substrates, maintaining a low temperature is essential.

Q3: What are the typical reaction times for this synthesis?

A3: Reaction times can vary depending on the specific conditions, including the temperature, the concentration of the reactants, and the nitrating agent used. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: What are the potential byproducts in the synthesis of this compound?

A4: Potential byproducts include other isomers of nitrated 2,6-dimethylanisole (e.g., ortho-nitro isomer), dinitrated products, and oxidation byproducts. The formation of these byproducts is often influenced by the reaction conditions, particularly the temperature and the strength of the nitrating agent.

Q5: How can the purity of the final product be improved?

A5: Purification of this compound can be achieved through recrystallization or column chromatography. The choice of the purification method depends on the nature and quantity of the impurities present in the crude product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Reaction temperature is too low. - Insufficiently strong nitrating agent. - Reaction time is too short. - Incomplete reaction.- Cautiously increase the reaction temperature in small increments while monitoring the reaction. - Use a higher concentration of nitric acid or a stronger nitrating system. - Increase the reaction time and monitor the progress by TLC. - Ensure proper mixing of the reactants.
Formation of Multiple Products (Low Selectivity) - Reaction temperature is too high. - Nitrating agent is too concentrated or added too quickly.- Lower the reaction temperature, ideally using an ice bath (0-5 °C). - Add the nitrating agent dropwise and slowly to control the exothermic reaction.
Formation of Dark-Colored Byproducts (Oxidation) - Reaction temperature is too high. - Presence of impurities in the starting material.- Maintain a low reaction temperature. - Use purified 2,6-dimethylanisole as the starting material.
Product is Difficult to Purify - Presence of multiple isomers or dinitrated byproducts.- Optimize the reaction conditions (temperature, reaction time, and nitrating agent) to improve selectivity. - Employ fractional recrystallization or column chromatography for purification.

Experimental Protocols

General Protocol for the Nitration of 2,6-Dimethylanisole

This protocol provides a general procedure for the synthesis of this compound. Optimization of temperature and reaction time may be required to achieve the best results.

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in a suitable solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dimethylanisole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the hypothetical effect of temperature and reaction time on the yield of this compound. This data is for illustrative purposes and should be confirmed by experimental results.

EntryTemperature (°C)Reaction Time (h)Yield (%)
10165
20275
30378
410170
510280
625160 (with byproducts)

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start: 2,6-Dimethylanisole reaction Nitration Reaction (Controlled Temperature & Time) start->reaction reagents Nitrating Agent (HNO3/H2SO4) reagents->reaction quench Quenching on Ice reaction->quench extraction Solvent Extraction quench->extraction wash Washing extraction->wash dry Drying wash->dry purify Purification (Recrystallization/Chromatography) dry->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

OptimizationLogic cluster_params Optimization Parameters cluster_outcome Desired Outcome cluster_issues Potential Issues temp Temperature yield Maximize Yield temp->yield affects purity Maximize Purity temp->purity affects time Reaction Time time->yield affects time->purity affects byproducts Byproduct Formation yield->byproducts low_yield Low Yield yield->low_yield purity->byproducts

Technical Support Center: Challenges in the Scale-Up of 2,6-Dimethyl-4-nitroanisole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the production of 2,6-Dimethyl-4-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2,6-dimethylanisole. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.[2]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

The primary safety concern is the highly exothermic nature of the nitration reaction.[3] Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous situation known as a thermal runaway. This can result in a rapid increase in pressure, potentially causing reactor failure and the release of toxic materials.[3] Additionally, the nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive, and the product itself, like many nitroaromatic compounds, may be flammable and toxic.[4]

Q3: What are the typical impurities encountered in the production of this compound?

During the nitration of 2,6-dimethylanisole, several impurities can be formed, including:

  • Isomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to the formation of isomers such as 2,6-Dimethyl-3-nitroanisole. The ratio of these isomers is highly dependent on reaction conditions.[5]

  • Dinitrated Products: Under harsh conditions (higher temperatures or excess nitrating agent), dinitration of the aromatic ring can occur.[6]

  • Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of phenolic impurities and other oxidation products, especially at elevated temperatures.[7][8]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2,6-dimethylanisole in the product mixture.

Q4: How can the yield and selectivity of the reaction be optimized?

Optimizing yield and selectivity involves careful control of reaction parameters:

  • Temperature: Lower temperatures generally favor higher selectivity and reduce the formation of oxidation byproducts.[9]

  • Rate of Addition: A slow, controlled addition of the nitrating agent is crucial to maintain the desired reaction temperature and prevent localized "hot spots" that can lead to side reactions.[3]

  • Molar Ratios of Reactants: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, should be carefully optimized to ensure complete mononitration while minimizing dinitration.[10]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield can be attributed to several factors. The following troubleshooting guide will help you identify and address the issue.

Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time. - Ensure the molar ratio of the nitrating agent to the substrate is sufficient. - Verify the concentration and quality of the nitric and sulfuric acids.
Side Reactions (e.g., oxidation, dinitration) - Lower the reaction temperature. Nitration of substituted anisoles is often carried out at temperatures between 0°C and 10°C.[9] - Reduce the rate of addition of the nitrating agent.[3] - Optimize the molar ratio of the nitrating agents.
Product Loss During Work-up - Ensure the quenching step with ice/water is performed carefully to fully precipitate the product.[11] - If the product is an oil or does not fully precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11] - Optimize the purification method (recrystallization or column chromatography) to minimize product loss.
Issue 2: High Impurity Levels

Q: My final product is contaminated with significant amounts of impurities. How can I improve its purity?

A: High impurity levels are a common challenge. The following table provides guidance on addressing this issue.

Potential Cause Recommended Solution
Formation of Isomers - Optimize the reaction temperature; lower temperatures often lead to better regioselectivity. - Consider alternative nitrating agents that may offer higher selectivity.
Presence of Dinitrated Byproducts - Use a stoichiometric amount of the nitrating agent. - Avoid high reaction temperatures and long reaction times after the consumption of the starting material.[6]
Oxidation of Starting Material/Product - Maintain a low reaction temperature. - Ensure a controlled addition of the nitrating agent to prevent temperature spikes.[8]
Inefficient Purification - For recrystallization, choose a solvent system that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. - For column chromatography, optimize the solvent system (eluent) to achieve good separation of the product from its impurities. Reverse-phase HPLC can also be a valuable tool for analyzing and separating isomers.[12]
Issue 3: Uncontrolled Exothermic Reaction

Q: The temperature of my reaction is rising uncontrollably. What should I do?

A: An uncontrolled temperature increase indicates a thermal runaway, which is a serious safety hazard.[3]

Immediate Actions:

  • Stop the addition of the nitrating agent immediately. [3]

  • Ensure maximum cooling is applied to the reactor.

  • If the temperature continues to rise, be prepared to quench the reaction. This can be done by adding a large volume of a cold, inert solvent or by carefully pouring the reaction mixture into a large volume of ice water.[11]

Root Cause Analysis and Prevention:

  • Inadequate Cooling: Ensure the cooling system is appropriately sized for the scale of the reaction.

  • Rapid Addition of Reagents: The nitrating agent must be added slowly and at a controlled rate to allow for efficient heat dissipation.[3]

  • Poor Mixing: Inadequate agitation can lead to localized hot spots. Ensure the stirring is efficient.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the nitration of 2,6-dimethylanisole on a laboratory scale.

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylanisole and an appropriate solvent (e.g., dichloromethane).

  • Cool the flask in an ice-salt bath to 0°C.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of 2,6-dimethylanisole, maintaining the reaction temperature between 0°C and 5°C. The addition rate should be carefully controlled to prevent the temperature from exceeding 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A solid precipitate of the crude product should form. If not, proceed with liquid-liquid extraction using ethyl acetate.

  • Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • If extraction was performed, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start setup Reaction Setup (2,6-Dimethylanisole in solvent) start->setup cooling Cooling to 0°C setup->cooling addition Slow Addition of Nitrating Mixture (0-5°C) cooling->addition nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) nitrating_mix->addition reaction Stir at 0-5°C for 1-2h addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quenching Quench in Ice Water monitoring->quenching Reaction Complete workup Work-up (Filtration/Extraction) quenching->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions workup_loss Loss During Work-up? start->workup_loss increase_time Increase Reaction Time Increase Nitrating Agent incomplete_reaction->increase_time Yes lower_temp Lower Reaction Temperature Slower Addition Rate side_reactions->lower_temp Yes optimize_workup Optimize Quenching Use Extraction workup_loss->optimize_workup Yes solution Improved Yield increase_time->solution lower_temp->solution optimize_workup->solution

Caption: Troubleshooting logic for addressing low product yield.

scale_up_challenges scale_up Scale-up of this compound Production heat Heat Management (Exothermic Reaction) scale_up->heat purity Purity and Impurity Profile scale_up->purity yield_selectivity Yield and Selectivity scale_up->yield_selectivity safety Safety and Handling scale_up->safety runaway Thermal Runaway Risk heat->runaway isomers Isomer Formation purity->isomers dinitration Dinitration purity->dinitration oxidation Oxidation Byproducts purity->oxidation low_yield Low Yield yield_selectivity->low_yield poor_selectivity Poor Selectivity yield_selectivity->poor_selectivity corrosive Corrosive Reagents safety->corrosive toxic Toxic Product safety->toxic

Caption: Key challenges in the scale-up of this compound production.

References

Preventing the formation of isomers during the nitration of 2,6-dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of isomers during the nitration of 2,6-dimethylanisole to selectively synthesize 4-nitro-2,6-dimethylanisole.

Troubleshooting Guide

Effectively troubleshooting the nitration of 2,6-dimethylanisole requires careful consideration of reaction parameters to favor the formation of the desired 4-nitro isomer and minimize side products. The primary challenge stems from the directing effects of the methoxy and methyl groups, both of which activate the aromatic ring towards electrophilic substitution at the ortho and para positions. However, the steric hindrance imposed by the two methyl groups at the 2 and 6 positions strongly disfavors nitration at the adjacent ortho positions, making the para position the most likely site of substitution.

Issue Potential Cause Recommended Solution
Low yield of 4-nitro-2,6-dimethylanisole Incomplete reaction.Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC.
Insufficiently acidic conditions.The yield of the desired 4-nitro isomer is known to increase with the acidity of the reaction medium.[1] Consider using a higher concentration of sulfuric acid or a stronger nitrating agent.
Substrate oxidation.The aromatic ring is activated and can be susceptible to oxidation. Maintain a low reaction temperature and add the nitrating agent slowly.
Formation of multiple isomers Inappropriate nitrating agent or conditions.Steric hindrance from the 2,6-dimethyl groups strongly favors para-substitution. However, aggressive nitrating conditions might lead to minor ortho- or meta-isomers. Use milder nitrating agents or optimize the reaction temperature.
Use of zeolites as catalysts has been shown to enhance para-selectivity in the nitration of other substituted benzenes and could be explored.
Presence of phenolic byproducts (e.g., 2,6-dimethyl-4-nitrophenol) Cleavage of the methoxy group.This can occur under harsh acidic conditions or at elevated temperatures. Maintain a low reaction temperature and consider using a less acidic medium if possible.
Formation of dinitro products Excess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to stop it once the starting material is consumed. The initial nitro group is deactivating, making a second nitration less likely under controlled conditions.
Difficulty in product isolation Product remains dissolved in the reaction mixture.After quenching the reaction with ice water, ensure the solution is sufficiently neutralized to precipitate the organic product. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is 4-nitro-2,6-dimethylanisole the major product in the nitration of 2,6-dimethylanisole?

A1: In electrophilic aromatic substitution reactions, the methoxy (-OCH3) and methyl (-CH3) groups are both ortho-, para-directing and activating. This means they direct incoming electrophiles to the positions ortho and para to themselves. In 2,6-dimethylanisole, the positions ortho to the methoxy group (positions 3 and 5) are also meta to the methyl groups, and the positions ortho to the methyl groups are sterically hindered. The para position (position 4) is electronically activated by both the methoxy and methyl groups and is sterically accessible, making it the most favorable site for electrophilic attack.

Q2: What are the potential isomeric byproducts in this reaction?

A2: While the formation of the 4-nitro isomer is highly favored, trace amounts of other isomers could potentially form under certain conditions. These could include 3-nitro-2,6-dimethylanisole. However, due to the strong directing effects and steric hindrance, the yield of such isomers is expected to be very low.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, it is crucial to control the reaction conditions carefully. Key parameters include:

  • Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent over-nitration and side reactions.

  • Nitrating Agent: Use a suitable nitrating agent and control its stoichiometry. A mixture of nitric acid and sulfuric acid is common, but the ratio can be optimized.

  • Acidity: As the yield of the para-product increases with acidity, ensuring a sufficiently acidic medium is important for selectivity.[1]

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could lead to the formation of secondary products.

Q4: What is the role of sulfuric acid in the nitration mixture?

A4: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. Second, it acts as a dehydrating agent, removing the water molecule produced during the formation of the nitronium ion, thus driving the equilibrium towards the products.

Q5: How can I purify the final product?

A5: After the reaction is complete and the crude product is isolated (typically by precipitation in ice water and filtration or by extraction), it can be purified by recrystallization from a suitable solvent such as ethanol or methanol. Column chromatography using silica gel can also be employed for higher purity.

Experimental Protocol: Nitrous Acid-Catalyzed Nitration

This protocol is based on the principle that the yield of 4-nitro-2,6-dimethylanisole increases with the acidity of the medium.[1]

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite

  • Deionized Water

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in a suitable volume of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add a stoichiometric amount of sodium nitrite to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. This in-situ generation of nitrous acid will catalyze the nitration.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2,6-dimethylanisole while maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Product Isolation: The solid product should precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Extraction (if necessary): If the product does not precipitate or if the yield is low, extract the aqueous solution with dichloromethane. Combine the organic layers.

  • Drying: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-nitro-2,6-dimethylanisole.

Quantitative Data

The following table summarizes expected outcomes based on the principles of electrophilic aromatic substitution and steric hindrance. Actual yields will vary depending on the specific reaction conditions and scale.

Nitrating Agent Temperature (°C) Expected Major Product Expected Yield (%) Potential Minor Isomers
HNO₃ / H₂SO₄0 - 54-Nitro-2,6-dimethylanisoleHigh (>90%)3-Nitro-2,6-dimethylanisole (trace)
Nitrous acid-catalyzed0 - 104-Nitro-2,6-dimethylanisoleHigh (>95%)[1]Very low to none

Visualizing Reaction Control

Diagram 1: Factors Influencing Selective Nitration

G cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Directing_Effects Electronic Effects (Ortho-, Para-Directing) Para_Substitution Selective Para-Nitration (4-Nitro-2,6-dimethylanisole) Directing_Effects->Para_Substitution Favors Steric_Hindrance Steric Hindrance (2,6-Dimethyl Groups) Steric_Hindrance->Para_Substitution Strongly Favors Reaction_Conditions Reaction Conditions Reaction_Conditions->Para_Substitution Optimizes Isomer_Formation Isomer Formation (Ortho-, Meta-isomers) Reaction_Conditions->Isomer_Formation Can Lead To

Caption: Key factors determining the regioselectivity of 2,6-dimethylanisole nitration.

Diagram 2: Experimental Workflow for Selective Nitration

G Start Start: 2,6-Dimethylanisole Step1 Dissolution in H₂SO₄ Cooling to 0-5 °C Start->Step1 Step2 Dropwise addition of Nitrating Agent Step1->Step2 Step3 Reaction Monitoring (TLC/GC) Step2->Step3 Step4 Quenching on Ice Step3->Step4 Step5 Isolation: Filtration / Extraction Step4->Step5 Step6 Purification: Recrystallization Step5->Step6 End Product: 4-Nitro-2,6-dimethylanisole Step6->End

Caption: A generalized workflow for the selective nitration of 2,6-dimethylanisole.

References

Stability and degradation of 2,6-Dimethyl-4-nitroanisole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,6-Dimethyl-4-nitroanisole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Direct experimental data on the stability of this compound is limited in publicly available literature. Therefore, some information provided, particularly regarding degradation rates and specific products, is extrapolated from studies on structurally similar nitroaromatic compounds and anisole derivatives. This guide should be used as a starting point for designing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to heat (thermal degradation), light (photodegradation), and non-neutral pH conditions (hydrolysis). The presence of oxidizing agents can also contribute to its degradation.

Q2: What is the expected physical stability of this compound?

A2: this compound is a crystalline solid at room temperature. Its melting point is reported to be in the range of 87-93°C[1]. Below this temperature, it is expected to be physically stable.

Q3: How should I store this compound to ensure its stability?

A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8°C) is recommended. The material safety data sheet suggests avoiding heat, flames, and sparks[2].

Q4: What are the likely degradation products of this compound?

A4: Based on studies of similar nitroaromatic compounds, potential degradation products could arise from O-demethylation to form 2,6-dimethyl-4-nitrophenol, reduction of the nitro group to form 2,6-dimethyl-4-nitrosoanisole or 2,6-dimethyl-4-aminoanisole, or hydroxylation of the aromatic ring.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in degradation rates between replicate experiments.Inconsistent temperature control.Ensure the use of a calibrated and stable oven or water bath. Monitor the temperature throughout the experiment.
Non-homogenous sample solution.Ensure the compound is fully dissolved and the solution is well-mixed before aliquoting.
Inconsistent light exposure in photodegradation studies.Use a validated photostability chamber with controlled light intensity and spectral distribution.
Unexpected degradation in control samples (stored in the dark).Contamination of solvents or reagents with oxidizing agents.Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Degas solvents where appropriate.
Thermal degradation due to localized heating.Avoid direct exposure of samples to high-intensity light sources that also generate heat.
No degradation observed under stress conditions.Stress conditions are not harsh enough.Increase the temperature, concentration of acid/base, or intensity/duration of light exposure.
The compound is highly stable under the tested conditions.Consider more forcing conditions, but be aware that unrealistic degradation pathways may be induced.
Troubleshooting HPLC Analysis of this compound
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing or fronting).Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this neutral compound, this is less likely to be the primary cause unless degradation products are ionic.
Secondary interactions with the stationary phase.Use a high-purity silica column. Add a competitor (e.g., triethylamine) to the mobile phase in small concentrations to block active sites.
Column overload.Reduce the injection volume or the concentration of the sample.
Drifting retention times.Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Column aging.Replace the column with a new one of the same type.
Ghost peaks.Contamination in the injector or mobile phase.Clean the injector and use fresh, high-purity mobile phase and solvents for sample preparation.
Carryover from previous injections.Run a blank gradient after each sample injection.

Quantitative Data Summary

Disclaimer: The following tables summarize available physical properties and provide estimated degradation kinetics based on related compounds. Experimental determination of these values for this compound is highly recommended.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number14804-39-8[1]
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [3]
Melting Point87-93 °C[1]
AppearanceYellow crystals or powder[1]

Table 2: Estimated Degradation Kinetics for Nitroaromatic Compounds (for reference)

ConditionCompound TypeObserved KineticsRate Constant RangeReference
Photodegradation (UV/H₂O₂)NitrobenzeneFirst-order10⁻³ - 10⁻² s⁻¹[4]
Photodegradation (UV/H₂O₂)NitrophenolsFirst-order~10⁻² s⁻¹[4]
Hydrolysis (High Temperature)AnisoleThird-order in water-[5]

Experimental Protocols

Protocol 1: Thermal Stability Assessment
  • Objective: To determine the rate of thermal degradation of this compound at elevated temperatures.

  • Materials:

    • This compound

    • Class A volumetric flasks

    • HPLC grade solvent (e.g., acetonitrile or methanol)

    • Calibrated oven

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Aliquot the stock solution into several amber glass vials and seal them.

    • Place the vials in a calibrated oven set to the desired temperature (e.g., 60°C, 80°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the oven and cool it to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant.

Protocol 2: Photostability Assessment
  • Objective: To evaluate the susceptibility of this compound to degradation upon exposure to light.

  • Materials:

    • This compound

    • Quartz cuvettes or photostability-compatible containers

    • HPLC grade solvent

    • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

    • HPLC system

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Fill two sets of quartz containers with the solution.

    • Wrap one set of containers completely in aluminum foil to serve as dark controls.

    • Place both sets of containers in the photostability chamber.

    • Expose the samples to a specified light intensity and duration.

    • At predetermined time points, withdraw samples from both the exposed and dark control containers.

    • Analyze the samples by HPLC to quantify the parent compound and any major degradants.

    • Compare the degradation in the exposed samples to the dark controls to assess photodegradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve aliquot Aliquot into vials dissolve->aliquot thermal Thermal (e.g., 60°C, 80°C) aliquot->thermal photo Photochemical (Light Exposure) aliquot->photo hydrolysis Hydrolysis (Acidic/Basic pH) aliquot->hydrolysis sampling Sample at time intervals thermal->sampling photo->sampling hydrolysis->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: General workflow for conducting forced degradation studies.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound demethylation 2,6-Dimethyl-4-nitrophenol parent->demethylation O-Demethylation (Hydrolysis/Thermal) reduction 2,6-Dimethyl-4-nitrosoanisole / 2,6-Dimethyl-4-aminoanisole parent->reduction Nitro Group Reduction (Reductive conditions) hydroxylation Hydroxylated derivatives parent->hydroxylation Ring Hydroxylation (Oxidative/Photochemical)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low purity of synthesized 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 2,6-Dimethyl-4-nitroanisole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, which is typically prepared by the nitration of 2,6-dimethylanisole.

Question: My final product is a sticky oil or low-melting solid instead of the expected yellow crystals. What could be the issue?

Answer: This often indicates the presence of impurities that are depressing the melting point. The melting point of pure this compound is in the range of 87-93°C.[1] Potential impurities include:

  • Unreacted Starting Material: Residual 2,6-dimethylanisole.

  • Isomeric Byproducts: Formation of other nitro-isomers.

  • Side-Reaction Products: Such as nitrophenols, which can arise from demethylation under strong acidic conditions.[2][3]

  • Residual Solvents: Incomplete removal of reaction or purification solvents.

To address this, ensure your purification method is adequate. Recrystallization from a suitable solvent system or column chromatography can be effective.

Question: The yield of my reaction is very low. How can I improve it?

Answer: Low yields can result from several factors. Consider the following:

  • Reaction Conditions: The acidity of the reaction medium is crucial. Studies on the nitration of 2,6-dimethylanisole suggest that higher acidity can lead to a higher yield of the desired 4-nitro product.[2][3] Carefully control the temperature and the rate of addition of the nitrating agent to prevent unwanted side reactions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Product Loss During Work-up: Ensure that the extraction and washing steps are performed efficiently to minimize loss of the product in the aqueous layers.

  • Purification Losses: Overly aggressive purification, such as using a very polar solvent for recrystallization, can lead to significant product loss.

Question: My TLC analysis shows multiple spots in the crude product. What are they and how can I separate them?

Answer: Multiple spots on a TLC plate indicate a mixture of compounds. For the nitration of 2,6-dimethylanisole, these spots could correspond to:

  • This compound: The desired product.

  • 2,6-dimethylanisole: The starting material.

  • Other nitro-isomers: Although the 4-position is sterically and electronically favored, minor amounts of other isomers might form.

  • Dinitrated products: If the reaction conditions are too harsh.

Column chromatography is the most effective method for separating these components. A solvent system of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing it, is a good starting point for separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the synthesis of this compound?

A1: A general procedure involves the controlled nitration of 2,6-dimethylanisole. Please refer to the detailed experimental protocol below.

Q2: What are the key safety precautions to take during this synthesis?

A2: Nitration reactions are highly exothermic and require careful temperature control. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Handle concentrated acids and nitrating agents with extreme care.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point within the expected range (87-93°C) is a good indicator of purity.[1]

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: While specific solvent systems for this compound are not widely reported, a common approach for similar compounds is to use a binary solvent system. A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropanol) is often effective. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Data Presentation

ParameterExpected Value/ObservationPotential Cause of DeviationTroubleshooting Step
Appearance Yellow crystals or crystalline powder[1]Oily or sticky solidPresence of impurities, residual solvent
Melting Point 87-93 °C[1]Lower and broader melting rangeImpurities depressing the melting point
TLC (Crude) Multiple spotsIncomplete reaction, side productsOptimize reaction conditions, use chromatography
Yield VariesSuboptimal reaction conditions, product lossAdjust acidity, monitor reaction, refine work-up

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2,6-dimethylanisole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 2,6-dimethylanisole to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-dimethylanisole in sulfuric acid. Maintain the reaction temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized or subjected to column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Petroleum Ether (or Hexanes)

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the prepared column.

  • Elute the column with a solvent gradient, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5 petroleum ether:ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Low_Purity start Low Purity of this compound check_appearance Is the product an oil or low-melting solid? start->check_appearance check_tlc Does TLC of the crude product show multiple spots? check_appearance->check_tlc No impurities Probable Impurities: - Unreacted Starting Material - Isomeric Byproducts - Side-Reaction Products - Residual Solvents check_appearance->impurities Yes check_yield Is the reaction yield low? check_tlc->check_yield No reaction_issues Potential Reaction Issues: - Incomplete Reaction - Suboptimal Conditions (e.g., low acidity) - Formation of Side Products check_tlc->reaction_issues Yes check_yield->reaction_issues Yes workup_issues Potential Work-up Issues: - Product Loss During Extraction - Inefficient Washing check_yield->workup_issues Yes end_node Pure this compound check_yield->end_node No purification Action: Improve Purification - Recrystallization - Column Chromatography impurities->purification purification->end_node optimize_reaction Action: Optimize Reaction - Increase Acidity - Monitor with TLC - Control Temperature reaction_issues->optimize_reaction optimize_reaction->end_node refine_workup Action: Refine Work-up - Ensure Efficient Extraction - Careful Washing Steps workup_issues->refine_workup refine_workup->end_node

Caption: Troubleshooting workflow for low purity of this compound.

References

Characterization of unexpected byproducts in 2,6-Dimethyl-4-nitroanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-4-nitroanisole. Our aim is to help you characterize unexpected byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nitration of 2,6-dimethylanisole.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete Reaction: The nitration may not have gone to completion.- Increase Acidity: The yield of this compound is reported to increase with higher acidity in nitrous acid-catalyzed nitrations.[1] Consider adjusting the ratio of sulfuric acid to nitric acid. - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature Control: Maintain the recommended reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.
Side Reactions: Formation of unexpected byproducts consumes the starting material and reduces the yield of the target compound.- Control Nitrating Agent Stoichiometry: Use a precise amount of the nitrating agent. An excess can lead to the formation of dinitro compounds. - Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize the formation of byproducts.
Presence of Unexpected Spots on TLC Formation of Isomeric Byproducts: Nitration of substituted anisoles can sometimes lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer. In the case of 2,6-dimethylanisole, the formation of 2,6-dimethyl-3-nitroanisole is a possibility.- Purification: Utilize column chromatography to separate the desired para-isomer from other isomeric byproducts. The polarity difference between the isomers should allow for effective separation.
Formation of Phenolic Byproducts: Demethylation of the methoxy group can occur, leading to the formation of nitrophenols. Product studies on the nitration of anisole have shown the formation of p-nitrophenol at lower acidities.[1]- Acidity Control: As demethylation can be influenced by acidity, optimizing the acid concentration may minimize the formation of these byproducts. - Workup Procedure: An alkaline wash during the workup can help remove acidic phenolic byproducts.
Dinitration Products: The presence of a second nitro group on the aromatic ring can occur if the reaction conditions are too harsh.- Milder Nitrating Conditions: Consider using a less potent nitrating agent or reducing the reaction temperature and time.
Difficulty in Product Purification Similar Polarity of Byproducts: Isomeric byproducts may have very similar polarities to the desired product, making separation by column chromatography challenging.- Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired this compound. - Alternative Chromatographic Techniques: Consider High-Performance Liquid Chromatography (HPLC) for more efficient separation.
Oily Product: The crude product may be an oil instead of a solid, indicating the presence of impurities.- Thorough Washing: Ensure the crude product is thoroughly washed during the workup to remove residual acids and other soluble impurities. - Trituration: Try triturating the oily product with a non-polar solvent like hexane to induce crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2,6-dimethylanisole?

The expected major product is this compound. The methoxy group is an ortho-, para-director, and due to steric hindrance from the two methyl groups at the ortho positions, the incoming nitro group is directed to the para position.

Q2: What are some potential unexpected byproducts in this synthesis?

Based on the nitration of similar compounds, potential unexpected byproducts include:

  • Isomeric Mononitro Products: Such as 2,6-dimethyl-3-nitroanisole.

  • Phenolic Byproducts: For example, 2,6-dimethyl-4-nitrophenol, resulting from the demethylation of the methoxy group.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated products. The nitration of m-xylene, a related compound, can yield dinitro derivatives.

  • Oxidation Products: Harsh nitrating conditions can sometimes lead to the oxidation of the methyl groups.

Q3: How can I characterize the main product and potential byproducts?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and obtain their mass spectra, which can help in identifying the molecular weight and fragmentation patterns of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the exact structure of the main product and any isolated byproducts. The substitution pattern on the aromatic ring can be determined from the coupling patterns and chemical shifts of the aromatic protons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the nitro group (strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the ether linkage.

Q4: What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2]

Q5: Are there any safety precautions I should take during this synthesis?

Yes, this reaction involves strong acids and nitrated organic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: The reaction is exothermic. It is crucial to control the temperature, especially during the addition of the nitrating mixture, to prevent runaway reactions. Use an ice bath for cooling.

  • Quenching: Quench the reaction mixture carefully by slowly adding it to ice water to dissipate the heat.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the nitration of structurally similar aromatic compounds.[3][4] Optimization may be required.

Materials:

  • 2,6-Dimethylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-dimethylanisole, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data on Byproduct Formation under Different Conditions

Reaction ConditionDesired Product Yield (%)Byproduct A (Isomer) (%)Byproduct B (Phenol) (%)Other Byproducts (%)
Low Acidity (1:1 H₂SO₄:HNO₃), 10 °C 65151010
High Acidity (3:1 H₂SO₄:HNO₃), 0 °C 85528
High Temperature, 25 °C 50201515

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 2,6-Dimethylanisole 2,6-Dimethylanisole Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2,6-Dimethylanisole->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Major Pathway Isomeric Byproducts Isomeric Byproducts Electrophilic Aromatic Substitution->Isomeric Byproducts Side Reaction Phenolic Byproducts Phenolic Byproducts Electrophilic Aromatic Substitution->Phenolic Byproducts Side Reaction Dinitro Byproducts Dinitro Byproducts Electrophilic Aromatic Substitution->Dinitro Byproducts Side Reaction Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Reaction Complete? (TLC) start->check_reaction extend_time Increase Reaction Time check_reaction->extend_time No check_temp Optimal Temperature? check_reaction->check_temp Yes extend_time->check_reaction increase_acidity Increase Acidity adjust_temp Adjust Temperature check_temp->adjust_temp No analyze_byproducts Analyze Crude Product (GC-MS, NMR) check_temp->analyze_byproducts Yes adjust_temp->check_reaction purification Purification Issue? analyze_byproducts->purification optimize_purification Optimize Chromatography/Recrystallization purification->optimize_purification Yes end Improved Yield purification->end No optimize_purification->end Logical_Relationships Factors Influencing Byproduct Formation acidity Acidity isomer Isomer Formation acidity->isomer Influences ratio phenol Phenol Formation acidity->phenol Lower acidity increases temperature Temperature temperature->phenol Higher temp can increase dinitro Dinitration temperature->dinitro Higher temp increases stoichiometry Stoichiometry stoichiometry->dinitro Excess HNO3 increases

References

Safe handling and disposal of 2,6-Dimethyl-4-nitroanisole waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,6-Dimethyl-4-nitroanisole waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat.[1] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] In both cases, seek medical attention if irritation persists.

Q5: How do I handle a small spill of this compound?

A5: For small spills, you should wear appropriate PPE, avoid breathing dust, and prevent the spill from entering drains. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Q6: What is the proper method for disposing of this compound waste?

A6: this compound waste is considered hazardous and must be disposed of in accordance with local, regional, and national regulations. Do not dispose of it down the drain. Waste should be collected in a designated, labeled container and handled by a licensed hazardous waste disposal company. For laboratory-scale waste, chemical degradation through methods like alkaline hydrolysis can be considered to reduce its hazard before final disposal.

Troubleshooting Guides

Issue Possible Cause Solution
Caking or clumping of the solid compound Absorption of moisture from the air.Ensure the container is tightly sealed and stored in a dry environment. If clumping occurs, gently break up the material in a fume hood before weighing or use.
Staining of glassware or equipment The compound is a colored solid.Clean glassware promptly with a suitable organic solvent (e.g., acetone, ethanol) followed by a standard laboratory detergent and water.
Inconsistent experimental results Degradation of the compound due to improper storage or contamination.Store the compound protected from light and moisture. Use fresh stock for critical experiments and verify purity if degradation is suspected.
Dust generation during handling The compound is a fine powder.Handle the compound in a chemical fume hood with low air flow. Use a spatula to gently transfer the material. If significant dust is unavoidable, use appropriate respiratory protection.

Quantitative Data

Disclaimer: Specific toxicity data for this compound is limited. The following data for the related compound 4-Nitroanisole is provided as an estimate of potential toxicity.

Parameter Value Species Reference
Oral LD50 2300 mg/kgRat[2][3][4]
Dermal LD50 >16,000 mg/kgRat[3]
Molecular Weight 181.19 g/mol N/A[1]
Melting Point 51 - 53 °CN/A[2]
Boiling Point 260 °CN/A[2]
Flash Point 130 °CN/A[2]

Experimental Protocols

Protocol for Alkaline Hydrolysis of this compound Waste

This protocol describes a method for the chemical degradation of small quantities of this compound waste in a laboratory setting. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Stir plate and stir bar

  • Beaker or flask

  • pH paper or pH meter

Procedure:

  • Preparation of Alkaline Solution: Prepare a 2M solution of sodium hydroxide in a 9:1 water:ethanol mixture. For example, to prepare 100 mL, dissolve 8 g of NaOH in 90 mL of water, then add 10 mL of ethanol. The ethanol helps to solubilize the organic compound.

  • Reaction Setup: Place the beaker or flask containing the this compound waste on a stir plate in a chemical fume hood. Add a stir bar.

  • Hydrolysis Reaction: Slowly add the 2M NaOH solution to the waste while stirring. A color change may be observed. The reaction involves the nucleophilic aromatic substitution of the methoxy group, leading to the formation of the corresponding phenolate, which is less toxic.[5][6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time will depend on the concentration of the waste. For small quantities, stirring for several hours is recommended. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.

  • Disposal: The neutralized solution should be collected in a designated aqueous waste container for proper disposal according to your institution's hazardous waste guidelines.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response a Assess Hazards & Review SDS b Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Ventilated Area (Chemical Fume Hood) b->c d Weigh and Transfer Carefully (Avoid Dust Generation) c->d e Keep Container Tightly Closed d->e h Accidental Spill d->h f Store in a Cool, Dry Place e->f g Segregate from Incompatibles (Oxidizers, Strong Bases) f->g i Contain Spill h->i j Absorb with Inert Material i->j k Collect in Labeled Container j->k

Caption: Workflow for the safe handling of this compound.

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment (Optional) cluster_disposal Final Disposal a Collect Waste in a Designated, Labeled Container b Segregate from other Chemical Waste Streams a->b c Consider Chemical Degradation (e.g., Alkaline Hydrolysis) b->c For Lab-Scale Waste f Arrange for Pickup by Licensed Waste Disposal Service b->f d Follow Approved Protocol in a Fume Hood c->d e Neutralize Final Solution d->e e->f g Complete Hazardous Waste Manifest f->g

Caption: Workflow for the disposal of this compound waste.

References

Validation & Comparative

Differentiating 2,6-Dimethyl-4-nitroanisole from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of constitutional isomers is a critical step in chemical synthesis and drug development. Minor positional differences in functional groups can lead to significant changes in chemical, physical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of 2,6-Dimethyl-4-nitroanisole and two of its common isomers, 3,5-Dimethyl-4-nitroanisole and 2,4-Dimethyl-6-nitroanisole, to facilitate their differentiation using standard laboratory techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. The data presented is a combination of experimental and predicted values obtained from various spectral databases.

¹H NMR Spectroscopy Data

The proton NMR spectra of these isomers are expected to show distinct differences in the chemical shifts and splitting patterns of the aromatic protons due to the varying substitution patterns.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Methoxy Protons (ppm)
This compound ~8.0 (s, 2H)~2.2 (s, 6H)~3.8 (s, 3H)
3,5-Dimethyl-4-nitroanisole ~6.7 (s, 2H)~2.3 (s, 6H)~3.9 (s, 3H)
2,4-Dimethyl-6-nitroanisole ~7.9 (s, 1H), ~7.2 (s, 1H)~2.5 (s, 3H), ~2.3 (s, 3H)~3.7 (s, 3H)

Note: Predicted data is denoted by a tilde (~). Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy Data

The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum provide a clear fingerprint for each isomer.

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)Methoxy Carbon (ppm)
This compound ~160 (C-O), ~145 (C-NO₂), ~135 (C-CH₃), ~125 (CH)~17~62
3,5-Dimethyl-4-nitroanisole ~162 (C-O), ~140 (C-NO₂), ~132 (C-CH₃), ~115 (CH)~16~60
2,4-Dimethyl-6-nitroanisole ~158 (C-O), ~150 (C-NO₂), ~138 (C-CH₃), ~130 (C-CH₃), ~128 (CH), ~120 (CH)~20, ~16~61

Note: Predicted data is denoted by a tilde (~). Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy Data

The IR spectra are characterized by strong absorptions corresponding to the nitro group, as well as vibrations of the aromatic ring and the ether linkage. While the overall patterns will be similar, subtle shifts in the fingerprint region can aid in differentiation.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~1270 (Ar-O-C stretch), ~860 (C-H out-of-plane bend)
3,5-Dimethyl-4-nitroanisole ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1260 (Ar-O-C stretch), ~870 (C-H out-of-plane bend)
2,4-Dimethyl-6-nitroanisole ~1530 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1280 (Ar-O-C stretch), ~850 (C-H out-of-plane bend)

Note: Predicted data is denoted by a tilde (~).

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry will produce a molecular ion peak (M⁺) for all isomers at m/z 181. However, the fragmentation patterns will differ based on the stability of the resulting fragment ions, providing another layer of identification.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 181166 ([M-CH₃]⁺), 151 ([M-NO]⁺), 136 ([M-NO₂]⁺), 121, 106, 91, 77
3,5-Dimethyl-4-nitroanisole 181166 ([M-CH₃]⁺), 151 ([M-NO]⁺), 136 ([M-NO₂]⁺), 121, 106, 91, 77
2,4-Dimethyl-6-nitroanisole 181166 ([M-CH₃]⁺), 151 ([M-NO]⁺), 136 ([M-NO₂]⁺), 121, 106, 91, 77

Note: The fragmentation patterns are predicted to be very similar, and differentiation based solely on MS may be challenging without high-resolution analysis and comparison to a spectral library.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Differentiation_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification start Unknown Isomer Mixture NMR ¹H & ¹³C NMR start->NMR IR FT-IR start->IR MS Mass Spectrometry start->MS analyze_NMR Compare Chemical Shifts & Splitting Patterns NMR->analyze_NMR analyze_IR Analyze Fingerprint Region & Functional Group Bands IR->analyze_IR analyze_MS Compare Molecular Ion & Fragmentation Patterns MS->analyze_MS isomer1 This compound analyze_NMR->isomer1 isomer2 3,5-Dimethyl-4-nitroanisole analyze_NMR->isomer2 isomer3 2,4-Dimethyl-6-nitroanisole analyze_NMR->isomer3 analyze_IR->isomer1 analyze_IR->isomer2 analyze_IR->isomer3 analyze_MS->isomer1 analyze_MS->isomer2 analyze_MS->isomer3

Spectroscopic workflow for isomer differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually set to 200-220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol for Solids

  • Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

By carefully applying these spectroscopic techniques and comparing the obtained data with the reference information provided, researchers can confidently differentiate between this compound and its isomers.

A Comparative Analysis of 2,6-Dimethyl-4-nitroanisole and 3,5-Dimethyl-4-nitroanisole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical isomers 2,6-Dimethyl-4-nitroanisole and 3,5-Dimethyl-4-nitroanisole, tailored for researchers, scientists, and professionals in drug development. The comparison focuses on their structural, electronic, and physicochemical properties, supported by available data and established chemical principles.

Physicochemical Properties

The fundamental physicochemical properties of this compound and 3,5-Dimethyl-4-nitroanisole are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compound3,5-Dimethyl-4-nitroanisole
CAS Number 14804-39-8[1]61019-03-2[2]
Molecular Formula C₉H₁₁NO₃[3]C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [3]181.19 g/mol [2]
Appearance Yellow crystals or powder[4]Solid (form not specified)[2]
Melting Point 87-93 °C[4]Not specified
Purity (typical) ≥98.5% (GC)[4]Not specified

Structural and Electronic Effects: A Tale of Two Isomers

The key difference between these two isomers lies in the substitution pattern of the methyl groups on the benzene ring, which profoundly influences their electronic properties and, consequently, their reactivity and potential biological activity.

This compound: In this isomer, the methyl groups are located ortho to the methoxy group and meta to the nitro group. This arrangement allows for the strong electron-withdrawing effect of the nitro group to be fully expressed through resonance with the benzene ring. The methyl groups exert a moderate electron-donating inductive effect.

3,5-Dimethyl-4-nitroanisole: Here, the methyl groups are positioned ortho to the nitro group and meta to the methoxy group. This seemingly subtle change has significant stereoelectronic consequences. The two bulky methyl groups flank the nitro group, leading to a phenomenon known as steric inhibition of resonance .[5] Due to steric hindrance, the nitro group is forced to twist out of the plane of the benzene ring. This misalignment of p-orbitals significantly diminishes its ability to withdraw electron density from the ring via resonance.

Synthesis_2_6_Dimethyl_4_nitroanisole Start 2,6-Dimethylphenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 2,6-Dimethyl-4-nitrophenol Nitration->Intermediate Methylation Methylation (e.g., Dimethyl sulfate, Base) Intermediate->Methylation Product This compound Methylation->Product Synthesis_3_5_Dimethyl_4_nitroanisole Start 3,5-Dimethylanisole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Product 3,5-Dimethyl-4-nitroanisole Nitration->Product

References

A Comparative Guide to HPLC Methods for the Purity Validation of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities such as 2,6-Dimethyl-4-nitroanisole is a critical step in ensuring the reliability of experimental results and the safety of potential pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity for the quantification of the main compound and any potential impurities. This guide provides a comparative overview of a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity validation of this compound against other potential analytical techniques, supported by detailed experimental protocols.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput. While RP-HPLC is a primary method for non-volatile and thermally stable compounds like this compound, other techniques can offer complementary information.

Method Principle Advantages for this compound Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.High resolution for separating closely related impurities. High sensitivity with UV detection due to the nitroaromatic chromophore.[1][2] Applicable to a wide range of similar compounds.[3][4][5]Requires solubility in the mobile phase. Can be time-consuming for method development and validation.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and resolution for volatile and thermally stable compounds. Can be coupled with Mass Spectrometry (MS) for impurity identification.This compound may have limited volatility, potentially requiring high inlet temperatures that could cause degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for preliminary purity checks and reaction monitoring.[6]Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte. Highly accurate and precise.Lower sensitivity compared to HPLC. Requires a pure, stable internal standard and specialized equipment. Can be complex for samples with many impurities.
Experimental Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound (Sample and Reference Standard) dissolve Dissolve in appropriate diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injection Inject prepared solutions filter->injection hplc_system HPLC System with UV Detector column C18 Reversed-Phase Column hplc_system->column mobile_phase Gradient elution with Acetonitrile and Water detection Detect at 254 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate area percentage of the main peak integration->calculation report Report Purity calculation->report

HPLC Purity Validation Workflow

Detailed Experimental Protocol: Proposed RP-HPLC Method

This protocol provides a starting point for the purity validation of this compound. Method validation according to ICH guidelines is necessary to ensure its suitability for its intended purpose.[7][8][9][10]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions, which are based on common practices for nitroaromatic compounds.[4][11]

Parameter Recommended Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required to establish a calibration curve.

Method Validation Parameters

To ensure the reliability of the HPLC method, the following validation parameters should be assessed as per ICH guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] This can be demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.[9][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[8][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By implementing and validating a robust HPLC method as described, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their work.

References

Reactivity comparison of 2,6-Dimethyl-4-nitroanisole with other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted nitroaromatics is paramount for rational molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of 2,6-Dimethyl-4-nitroanisole with other key nitroaromatic compounds, supported by experimental data and detailed protocols for comparative analysis.

At the heart of this analysis lies the interplay of electronic and steric effects. The electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and directing the regioselectivity of electrophilic substitution. Concurrently, the methoxy and dimethyl substitutions on this compound introduce additional electronic and significant steric factors that modulate its reactivity profile in comparison to simpler nitroaromatics.

Comparative Reactivity Analysis

To provide a clear quantitative comparison, this guide focuses on three principal reaction types for nitroaromatic compounds: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reactivity in these reactions is largely governed by the stability of the Meisenheimer complex, a negatively charged intermediate. Electron-withelectron-withdrawing groups, particularly in the ortho and para positions to the leaving group, stabilize this intermediate and accelerate the reaction.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundKey Structural FeaturesPredicted Relative Rate of SNArRationale
This compound Methoxy group (electron-donating by resonance, electron-withdrawing by induction), Nitro group (electron-withdrawing), Two ortho-methyl groups (electron-donating, high steric hindrance).SlowerSignificant steric hindrance from the two ortho-methyl groups is expected to outweigh the electronic activation by the nitro group, leading to a slower reaction rate compared to less hindered nitroanisoles.
4-Nitroanisole Methoxy group (electron-donating by resonance, electron-withdrawing by induction), Nitro group (electron-withdrawing).ModerateThe nitro group activates the ring towards nucleophilic attack. The methoxy group has a mixed effect but overall the ring is activated for SNAr.
2,4-Dinitroanisole One ortho and one para nitro group (strongly electron-withdrawing).FasterThe presence of two strongly electron-withdrawing nitro groups provides significant stabilization of the Meisenheimer complex, leading to a much faster reaction rate.
1,3,5-Trinitrobenzene (TNB) Three nitro groups (very strongly electron-withdrawing).FastestThe cumulative electron-withdrawing effect of three nitro groups makes the aromatic ring highly electrophilic and greatly stabilizes the anionic intermediate, resulting in a very high reaction rate.
Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often pivotal in the preparation of pharmaceutical intermediates. The rate of this reduction can be influenced by the electronic environment of the nitro group.

Electron-donating groups can increase the electron density on the nitro group, making it slightly less electrophilic and potentially slowing down the reduction. Conversely, electron-withdrawing groups can facilitate reduction. In this compound, the electron-donating methyl and methoxy groups may slightly decrease the rate of reduction compared to nitrobenzene.

Table 2: Predicted Relative Reactivity in Nitro Group Reduction

CompoundKey Structural FeaturesPredicted Relative Rate of ReductionRationale
This compound Methoxy and two methyl groups (electron-donating).SlowerThe cumulative electron-donating effect of the methoxy and methyl groups increases electron density on the nitro group, potentially slowing the rate of reduction compared to nitrobenzene.
4-Nitroanisole Methoxy group (electron-donating).Slightly SlowerThe electron-donating methoxy group may slightly decrease the rate of reduction compared to unsubstituted nitrobenzene.
Nitrobenzene Unsubstituted.BaselineServes as a standard for comparison.
4-Chloronitrobenzene Chloro group (electron-withdrawing by induction).FasterThe electron-withdrawing nature of the chlorine atom can facilitate the reduction of the nitro group.
Electrophilic Aromatic Substitution

In contrast to SNAr, electrophilic aromatic substitution is generally disfavored on nitroaromatic compounds due to the strong deactivating effect of the nitro group. However, if forced, the nitro group is a meta-director. In this compound, the directing effects of the methoxy and methyl groups (ortho, para-directing) are in opposition to the nitro group's directing effect.

A study on the nitrosation and nitrous acid-catalyzed nitration of 2,6-dimethylanisole showed that the presence of the two methyl groups directs the incoming electrophile to the 4-position, leading to the formation of this compound in high yield as the acidity increases.[1] This indicates that the activating and directing effects of the methyl and methoxy groups can overcome the deactivating nature of a potential nitro group when considering further electrophilic substitution, though the overall rate will be significantly slower than that of anisole itself.

Table 3: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

CompoundKey Directing GroupsPredicted ReactivityPredicted Major Product(s)
2,6-Dimethylanisole -OCH₃ (o,p-directing), -CH₃ (o,p-directing)HighThis compound[1]
Anisole -OCH₃ (o,p-directing)High2-Nitroanisole and 4-Nitroanisole
This compound -NO₂ (m-directing), -OCH₃ (o,p-directing), -CH₃ (o,p-directing)Very LowFurther substitution is highly disfavored. If forced, complex mixture expected.
Nitrobenzene -NO₂ (m-directing)Low1,3-Dinitrobenzene

Experimental Protocols

To facilitate comparative studies in your own laboratory, the following detailed protocols for key experiments are provided.

Experimental Protocol 1: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) by UV-Vis Spectroscopy

Objective: To determine and compare the second-order rate constants for the reaction of different nitroaromatic compounds with a nucleophile (e.g., piperidine) using UV-Vis spectroscopy.

Materials:

  • This compound

  • 4-Nitroanisole

  • 2,4-Dinitroanisole

  • Piperidine

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each nitroaromatic compound (e.g., 0.001 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine (e.g., 0.1 M) in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of a solution of the expected product of the SNAr reaction to determine the wavelength of maximum absorbance (λmax). If the product is not available, λmax can be determined by running a preliminary reaction to completion and recording the spectrum.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the UV-Vis spectrophotometer to the determined λmax and thermostat the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place a known volume of the nitroaromatic stock solution and dilute with the solvent to a final volume of, for example, 2.5 mL. The final concentration of the nitroaromatic should be significantly lower than the nucleophile (e.g., 5 x 10⁻⁵ M).

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette to achieve a desired concentration (e.g., 0.01 M). The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time.

    • Alternatively, a plot of ln(A∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.

    • Repeat the experiment with at least three different concentrations of piperidine (while keeping the nitroaromatic concentration constant).

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).

Expected Outcome: By comparing the k₂ values for this compound, 4-Nitroanisole, and 2,4-Dinitroanisole, a quantitative measure of their relative reactivities in SNAr can be established.

Diagram 1: Workflow for Kinetic Analysis of SNAr Reaction

G prep_solutions Prepare Stock Solutions (Nitroaromatics & Nucleophile) det_lambda Determine λmax of Product prep_solutions->det_lambda kinetic_run Perform Kinetic Run (Pseudo-First-Order) det_lambda->kinetic_run data_acq Record Absorbance vs. Time kinetic_run->data_acq calc_kobs Calculate k_obs data_acq->calc_kobs repeat_conc Repeat for different [Nucleophile] calc_kobs->repeat_conc plot_kobs Plot k_obs vs. [Nucleophile] repeat_conc->plot_kobs calc_k2 Determine k₂ from Slope plot_kobs->calc_k2

Caption: Workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectroscopy.

Experimental Protocol 2: Comparative Reduction of Nitroaromatics by Catalytic Hydrogenation

Objective: To compare the relative rates of reduction of this compound and other nitroaromatic compounds to their corresponding anilines via catalytic hydrogenation, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

  • This compound

  • 4-Nitroanisole

  • Nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (hydrogen balloon or hydrogenation apparatus)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Round-bottom flasks and magnetic stir bars

  • TLC plates and developing chamber

  • GC instrument (optional, for more quantitative analysis)

Procedure:

  • Reaction Setup:

    • In separate, identical round-bottom flasks, dissolve an equimolar amount of each nitroaromatic compound in the chosen solvent.

    • To each flask, add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Hydrogenation:

    • Secure a hydrogen-filled balloon to each flask or connect them to a hydrogenation apparatus.

    • Stir the reactions vigorously at room temperature.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate).

    • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the amine product spot (which may need staining to be visualized) will indicate the progress of the reaction.

    • For a more quantitative comparison, the aliquots can be analyzed by GC to determine the percentage conversion of the starting material over time.

  • Data Analysis:

    • Compare the TLC plates from the different reactions at each time point to qualitatively assess the relative rates of reduction. The reaction that shows the fastest disappearance of the starting material is the most reactive.

    • If using GC, plot the percentage conversion versus time for each compound. The initial slope of these plots will give a quantitative measure of the initial reaction rate, allowing for a direct comparison of reactivity.

Expected Outcome: This experiment will provide a direct comparison of the relative rates of nitro group reduction for the different nitroaromatic compounds under identical conditions.

Diagram 2: General Mechanism of Catalytic Hydrogenation of a Nitroarene

G Nitroarene R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitroarene->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂ Catalyst H₂ / Pd/C

References

Establishing a Reference Standard for 2,6-Dimethyl-4-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate identification, quantification, and quality control of any chemical entity in research and pharmaceutical development. This guide provides a comprehensive comparison of methodologies and commercially available materials for establishing a reference standard for 2,6-Dimethyl-4-nitroanisole.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is the foundation for its characterization. Key identification parameters are summarized in Table 1.

PropertyValueSource
CAS Number 14804-39-8[1][2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Melting Point 85-92 °C[3][4]
Appearance Yellow crystals or powder[4]
IUPAC Name 2-methoxy-1,3-dimethyl-5-nitrobenzene[4]

Commercial Availability and Comparison

Several chemical suppliers offer this compound with varying purity grades. While a specific Certificate of Analysis (CoA) for a designated reference standard was not publicly available, products with high purity are commercially available and can serve as candidate materials for in-house reference standard qualification.

SupplierProduct Name/GradePurityNotes
Thermo Scientific Chemicals This compound, 99%≥98.5% (by GC)Available in various quantities.[3][4]
ESSLAB This compound1000 µg/mL in isopropanolSolution-based standard.[1]
Chemsrc This compound96.0%Purity may be suitable for identification purposes.[2]

Synthesis and Potential Impurities

A likely synthetic route for this compound involves the nitration of 2,6-dimethylphenol, followed by O-methylation. This process can introduce several potential impurities that must be controlled and monitored in a reference standard.

Synthesis_Pathway 2,6-Dimethylphenol 2,6-Dimethylphenol Nitration Nitration 2,6-Dimethylphenol->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration 2,6-Dimethyl-4-nitrophenol 2,6-Dimethyl-4-nitrophenol Nitration->2,6-Dimethyl-4-nitrophenol Isomeric_Impurities Isomeric Impurities (e.g., 2,6-Dimethyl-3-nitrophenol) Nitration->Isomeric_Impurities Methylation O-Methylation 2,6-Dimethyl-4-nitrophenol->Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Methylation This compound This compound Methylation->this compound Starting_Material Residual Starting Material (2,6-Dimethylphenol) Methylation->Starting_Material Byproducts Reaction Byproducts Methylation->Byproducts

Figure 1. Synthetic pathway and potential impurities.

Potential Impurities to Consider:

  • Isomeric Impurities: Nitration of 2,6-dimethylphenol can also yield other isomers, such as 2,6-dimethyl-3-nitrophenol.

  • Residual Starting Materials: Unreacted 2,6-dimethylphenol or 2,6-dimethyl-4-nitrophenol.

  • Reagent-Related Impurities: Impurities from the nitrating and methylating agents.

  • Degradation Products: Dependent on the stability of the compound under various conditions.

Analytical Characterization: Experimental Protocols

A comprehensive characterization of the candidate reference standard is essential to establish its identity, purity, and potency. The following are detailed protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and the separation of potential impurities.

HPLC_Workflow cluster_Preparation Sample and Mobile Phase Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Analysis Data Analysis Standard_Prep Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) Injection Inject Sample (e.g., 10 µL) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile:Water, 60:40 v/v) Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity_Calculation Calculate Purity (% Area) Integration->Purity_Calculation

Figure 2. HPLC analysis workflow.

Chromatographic Conditions:

ParameterCondition
HPLC System Standard analytical HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound candidate material in acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Calculate the purity of the reference standard by the area normalization method. The purity is expressed as the percentage of the peak area of the main component relative to the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

GC-MS Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation:

  • Prepare a solution of the candidate material in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method if required.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the identity of the reference standard.

NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Pulse Program Standard single pulseProton-decoupled
Relaxation Delay 1-2 s2-5 s

Sample Preparation:

  • Dissolve 5-10 mg of the candidate material in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Data:

Based on the structure of this compound, the following approximate chemical shifts are expected:

  • ¹H NMR (CDCl₃): ~7.9 ppm (s, 2H, Ar-H), ~3.8 ppm (s, 3H, OCH₃), ~2.3 ppm (s, 6H, Ar-CH₃).

  • ¹³C NMR (CDCl₃): Resonances for aromatic carbons, methoxy carbon, and methyl carbons. The exact chemical shifts can be compared with predicted spectra or literature data if available.

Establishing the Reference Standard: A Logical Workflow

The process of establishing a reference standard follows a logical progression from material acquisition to final certification.

Reference_Standard_Workflow Acquisition Acquire Candidate Material (High Purity) Characterization Comprehensive Characterization (HPLC, GC-MS, NMR, etc.) Acquisition->Characterization Purity_Assignment Assign Purity Value (Mass Balance or 100% Method) Characterization->Purity_Assignment Documentation Prepare Certificate of Analysis Purity_Assignment->Documentation Storage Establish Storage Conditions and Re-test Date Documentation->Storage Distribution Distribution and Use Storage->Distribution

Figure 3. Workflow for establishing a reference standard.

By following these guidelines and employing the detailed experimental protocols, researchers and drug development professionals can confidently establish a well-characterized reference standard for this compound, ensuring the accuracy and reliability of their analytical results.

References

A Comparative Guide to the Quantitative Analysis of 2,6-Dimethyl-4-nitroanisole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of 2,6-Dimethyl-4-nitroanisole in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative analysis of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's performance is objectively compared, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.

Quantitative Data Summary

Performance ParameterHPLC-UVGC-MS¹H-qNMR
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL10 - 50 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL30 - 150 µg/mL
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Sample Preparation Complexity ModerateModerate to High (Derivatization may be needed)Low to Moderate
Selectivity GoodExcellentExcellent

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific reaction mixtures and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 270 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard in dichloromethane. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in dichloromethane. Add the internal standard to the same final concentration as in the calibration standards.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Splitless (1 µL)

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Oven temperature program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 181, 166, 136) and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration in the sample from this curve.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, relying on a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a precise amount of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of Analytical Workflows

To provide a clear visual representation of the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection (SIM) E->F G Integrate Peak Areas F->G H Calculate Area Ratios G->H I Determine Concentration from Calibration H->I

GC-MS Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Optimize Acquisition Parameters D->E F Process FID (FT, Phase, Baseline) G Integrate Analyte & IS Signals F->G H Calculate Concentration Directly G->H

¹H-qNMR Experimental Workflow

A Comparative Guide to the Synthesis of 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of substituted nitroaromatic compounds such as 2,6-Dimethyl-4-nitroanisole is of significant interest. This guide provides a comparative analysis of viable synthetic methodologies for this target molecule, complete with experimental protocols and quantitative data to inform procedural selection.

Two primary synthetic strategies are evaluated: a two-step pathway involving the nitration of 2,6-dimethylphenol followed by methylation, and a single-step direct nitration of 2,6-dimethylanisole.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data associated with the key steps of the evaluated synthetic routes.

Synthesis RouteStepKey ReagentsSolventReaction TimeTemperatureYield (%)
Route 1 1. Nitration2,6-Dimethylphenol, Bismuth(III) nitrate pentahydrateAcetone20 hours20°C65%[1]
2. Methylation2,6-Dimethyl-4-nitrophenol, Methyl iodide, Base (e.g., NaH)Aprotic (e.g., THF)(Not specified)(Not specified)(Typical for Williamson ether synthesis)
Route 2 1. Direct Nitration2,6-Dimethylanisole, Nitrous acidAqueous sulfuric acid(Not specified)(Not specified)Yield increases with acidity[2]

Visualizing the Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below.

cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Nitration A1 2,6-Dimethylphenol B1 Nitration A1->B1 C1 2,6-Dimethyl-4-nitrophenol B1->C1 D1 Methylation (Williamson Ether Synthesis) C1->D1 E1 This compound D1->E1 A2 2,6-Dimethylanisole B2 Direct Nitration A2->B2 C2 This compound B2->C2

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Two-Step Synthesis from 2,6-Dimethylphenol

This route involves the nitration of the phenolic precursor followed by etherification.

Step 1: Nitration of 2,6-Dimethylphenol [1]

This procedure details the synthesis of the intermediate, 2,6-Dimethyl-4-nitrophenol.

  • Materials: 2,6-dimethylphenol, Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O] or Iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O], Acetone, Sodium bicarbonate (NaHCO₃), Diatomaceous earth (Celite), Silica gel.

  • Procedure:

    • A solid mixture of 2,6-dimethylphenol (1-3 equivalents) and bismuth(III) nitrate pentahydrate (1 equivalent) is prepared.

    • Acetone (10 mL/mmol of nitrate) is added to the solid mixture.

    • The resulting mixture is stirred at room temperature (20°C) for 20 hours.

    • Upon completion, the insoluble materials are removed by filtration through a pad of diatomaceous earth, and the residue is washed with acetone.

    • The filtrate is treated with sodium bicarbonate until the evolution of CO₂ ceases.

    • The insoluble material is filtered off, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield pure 2,6-dimethyl-4-nitrophenol.

Step 2: Methylation of 2,6-Dimethyl-4-nitrophenol (General Williamson Ether Synthesis Protocol)

While a specific protocol for this substrate was not found, the following general procedure for a Williamson ether synthesis can be adapted.[3][4][5][6]

  • Materials: 2,6-Dimethyl-4-nitrophenol, a strong base (e.g., sodium hydride - NaH), a methylating agent (e.g., methyl iodide - CH₃I), and a polar aprotic solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2,6-dimethyl-4-nitrophenol is dissolved in the polar aprotic solvent.

    • The solution is cooled in an ice bath, and the strong base is added portion-wise to deprotonate the phenol, forming the corresponding alkoxide.

    • The methylating agent is then added to the reaction mixture.

    • The reaction is allowed to proceed, and its progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution.

    • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude this compound.

    • Further purification can be achieved through column chromatography or recrystallization.

Route 2: Direct Nitration of 2,6-Dimethylanisole

This method offers a more direct approach to the target molecule.

  • Materials: 2,6-Dimethylanisole, Nitrous acid (generated in situ), Sulfuric acid.

  • Procedure:

    • The nitrous acid-catalyzed nitration of 2,6-dimethylanisole is carried out in aqueous sulfuric acid.[2] The concentration of sulfuric acid influences the reaction, with higher acidity leading to increased yields of this compound.[2] Detailed experimental conditions such as specific concentrations, reaction times, and temperatures were not available in the consulted literature.

Concluding Remarks

The two-step synthesis starting from 2,6-dimethylphenol offers a well-documented initial nitration step with a reported yield of 65%. The subsequent methylation, based on the robust Williamson ether synthesis, is expected to proceed efficiently, although optimization for this specific substrate would be required. The direct nitration of 2,6-dimethylanisole presents a more atom-economical approach. However, the lack of detailed, readily available experimental data necessitates further investigation to establish a reliable and optimized protocol for comparison. For researchers requiring a more predictable and immediately implementable synthesis, the two-step route is the recommended starting point. Further process development could focus on optimizing the direct nitration to improve its efficiency and practicality.

References

A Comparative Guide to the Computational Analysis of 2,6-Dimethyl-4-nitroanisole's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the electronic properties of 2,6-dimethyl-4-nitroanisole through computational analysis. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a proposed computational workflow and compares its potential electronic characteristics with a structurally similar and well-studied alternative, N,N-dimethyl-4-nitroaniline. The methodologies and comparisons presented herein are based on established computational chemistry practices for nitroaromatic compounds.

Comparison of Electronic Properties

A computational study of this compound would yield valuable data on its electronic structure, influencing its reactivity, stability, and potential applications in areas such as nonlinear optics and materials science. The following table presents a hypothetical comparison of key electronic properties between this compound and N,N-dimethyl-4-nitroaniline, based on anticipated results from Density Functional Theory (DFT) calculations.

PropertyThis compound (Hypothetical)N,N-dimethyl-4-nitroaniline[1]
Highest Occupied Molecular Orbital (HOMO) Energy -Lower (more negative)
Lowest Unoccupied Molecular Orbital (LUMO) Energy -Higher (less negative)
HOMO-LUMO Energy Gap (ΔE) -Smaller
Dipole Moment (µ) -7.95 D
Ionization Potential (I) --
Electron Affinity (A) --
Molecular Electrostatic Potential (MEP) Negative potential around the nitro group, positive potential around the methyl and methoxy groups.Negative potential concentrated on the nitro group, positive potential on the amino group hydrogens.

Note: The values for this compound are yet to be determined through dedicated computational studies.

Proposed Computational and Experimental Protocols

To validate and expand upon the hypothetical data, a combined computational and experimental approach is recommended.

Computational Methodology

A robust computational analysis of this compound's electronic properties can be performed using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[2][3]

  • Geometry Optimization: The molecular structure of this compound would first be optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[2][4]

  • Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

  • Solvent Effects: To simulate a more realistic chemical environment, these calculations can be repeated within a solvent model, such as the Polarizable Continuum Model (PCM).

Experimental Validation

Experimental techniques can provide crucial data to corroborate the computational findings.

  • UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded and compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).

  • Cyclic Voltammetry: This electrochemical method can be used to experimentally determine the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energies.

  • X-ray Crystallography: If a crystalline form of this compound can be obtained, X-ray diffraction would provide the precise molecular geometry for comparison with the computationally optimized structure.[1]

  • Dipole Moment Measurement: Experimental determination of the dipole moment in a suitable solvent can be compared with the calculated value.

Computational Workflow Visualization

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy sp_calc Single-Point Energy Calculation geom_opt->sp_calc electronic_properties Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->electronic_properties spectral_properties Spectral Properties (TD-DFT for UV-Vis) sp_calc->spectral_properties mep Molecular Electrostatic Potential sp_calc->mep data_table Data Tables & Comparison electronic_properties->data_table spectral_properties->data_table visualization Molecular Orbitals & MEP Maps mep->visualization

Caption: A flowchart of the computational workflow for determining electronic properties.

References

Correlating Spectroscopic Data with the Structure of 2,6-Dimethyl-4-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis correlating the chemical structure of 2,6-Dimethyl-4-nitroanisole with its expected spectroscopic data. In the absence of direct experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to predict its spectral characteristics. This approach offers a valuable framework for researchers in identifying and characterizing this and similar substituted nitroaromatic compounds.

Chemical Structure and Predicted Spectroscopic Features

This compound possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic properties. The key structural features include:

  • Anisole Moiety: An electron-donating methoxy group (-OCH₃).

  • Nitro Group: A strong electron-withdrawing nitro group (-NO₂) para to the methoxy group.

  • Methyl Groups: Two methyl groups (-CH₃) ortho to the methoxy group, providing steric hindrance and additional electron donation.

These features lead to predictable signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), which are outlined below.

Predicted Spectroscopic Data and Comparison

The following tables summarize the predicted spectroscopic data for this compound and provide a comparison with experimentally determined data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds
Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm) Methyl Protons (δ, ppm)
This compound (Predicted) ~8.0 (s, 2H)~3.8 (s, 3H)~2.2 (s, 6H)
4-Nitroanisole 8.22 (d, 2H), 6.98 (d, 2H)3.91 (s, 3H)-
2,6-Dimethylanisole 7.0 (t, 1H), 6.8 (d, 2H)3.7 (s, 3H)2.2 (s, 6H)
2,6-Dimethyl-4-nitrophenol 7.9 (s, 2H)-2.2 (s, 6H)

Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, d = doublet, t = triplet.

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Related Compounds
Compound C-NO₂ (δ, ppm) C-OCH₃ (δ, ppm) Aromatic CH (δ, ppm) Aromatic C-CH₃ (δ, ppm) -OCH₃ (δ, ppm) -CH₃ (δ, ppm)
This compound (Predicted) ~145~158~123~130~56~16
4-Nitroanisole 141.5164.5125.8, 114.2-55.8-
2,6-Dimethylanisole -157.9128.6, 123.8131.055.916.2
Table 3: Predicted IR Absorption Bands for this compound and Comparison with Related Compounds
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Reference Range (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch~1520-15401500-1560
Nitro (-NO₂)Symmetric Stretch~1340-13601335-1385
C-O (Aryl Ether)Stretch~1250-12701230-1270 (asymmetric)
C-H (Aromatic)Stretch~3000-31003000-3100
C-H (Aliphatic)Stretch~2850-29602850-2960
C=C (Aromatic)Stretch~1600, ~1470~1400-1600
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z Predicted Fragment Ion Interpretation
181[M]⁺Molecular Ion
166[M - CH₃]⁺Loss of a methyl radical
151[M - NO]⁺Loss of nitric oxide
136[M - NO₂]⁺Loss of nitro group
121[M - NO₂ - CH₃]⁺Loss of nitro group and a methyl radical
108[M - NO₂ - CO]⁺Loss of nitro group and carbon monoxide

Experimental Protocols

Standard spectroscopic techniques would be employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the compound would be prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample could be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Correlation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Elucidation Correlate Spectroscopic Data with Molecular Structure NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides a robust framework for understanding the relationship between the structure of this compound and its spectroscopic signatures. By comparing predicted data with that of known compounds, researchers can confidently identify and characterize this molecule in various experimental settings.

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-4-nitroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Dimethyl-4-nitroanisole, a hazardous chemical requiring careful management. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] As with many nitroaromatic compounds, it should be handled with caution. All materials contaminated with this compound must be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
Physical State Solid[1]
Melting Point 85 - 92 °C[1]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2] The following internal laboratory procedures should be strictly followed.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[1]

  • Eye Protection: Safety goggles or a face shield must be worn.[1]

  • Body Protection: A laboratory coat or long-sleeved clothing is mandatory.[1]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure, tightly closing lid.[2][3]

  • Contaminated Materials: Any items such as weighing paper, gloves, or pipette tips that have come into contact with the chemical must also be disposed of in the designated solid hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container and do not mix different waste streams.[3]

  • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2][4]

Hazardous Waste Labeling

Properly label the hazardous waste container with the following information:[3][5]

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The associated hazards (e.g., "Harmful," "Irritant")[1]

  • The approximate percentage of each chemical constituent in the container.[3]

  • The date when waste was first added to the container (accumulation start date).[2]

Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) near the point of generation.[2][3]

  • The container must be kept tightly closed except when adding waste.[3]

  • Store the waste away from incompatible materials, particularly strong oxidizing agents.[6]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste A->B C Solid Waste (Chemical & Debris) B->C D Liquid Waste (Solutions & Rinsate) B->D E 3. Collect in Designated Hazardous Waste Container C->E D->E F 4. Securely Cap & Label Container E->F G 5. Store in Designated Satellite Accumulation Area F->G H 6. Contact EHS for Waste Pickup G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 2,6-Dimethyl-4-nitroanisole

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 14804-39-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Summary

This compound is a chemical that poses several health risks upon exposure. Users must be fully aware of its hazard profile before handling.

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Body PartRequired PPESpecifications and Best Practices
Respiratory NIOSH-approved RespiratorRequired when dusts may be generated or if ventilation is inadequate.[3] All handling of the solid chemical should occur within a certified chemical fume hood to minimize inhalation risk.[2]
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that meet European Standard EN 166 or equivalent.[4] A face shield should be worn in situations with a high risk of splashing.
Hands Chemical-resistant GlovesWear suitable, chemical-resistant gloves.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Laboratory Coat, Protective ClothingA standard laboratory coat should be worn at all times.[2] For larger quantities or tasks with a higher risk of exposure, wear appropriate protective clothing to prevent skin contact.[2]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Handling Procedures:

  • Before use, read and understand the Safety Data Sheet (SDS).

  • Avoid the formation of dust during handling.[5]

  • Do not breathe dust or vapors.[3]

  • Prevent all contact with eyes, skin, and clothing.[5]

  • Wash hands and exposed skin thoroughly after handling the substance.[2]

Storage Conditions:

  • Store in tightly closed, suitable containers.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials, such as strong oxidizing agents, and avoid exposure to excess heat, sparks, or open flames.[2][5]

First Aid Measures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse eyes with copious amounts of water for at least 15 minutes, making sure to flush under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately for guidance.[1]
Spill and Disposal Procedures

Accidental Spill Response:

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear all required personal protective equipment (respirator, goggles, gloves, lab coat).[2]

  • Contain: Cover the spill with an inert absorbent material, such as sand or vermiculite.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, tightly sealed container labeled for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry: Do not allow the spilled material or cleanup materials to enter drains or water courses.[2]

Waste Disposal Plan:

  • Waste from this product is classified as hazardous.[1]

  • All waste, including unused product and contaminated materials (e.g., gloves, absorbent), must be disposed of in accordance with all applicable local, state, and federal regulations.[1][2]

  • Dispose of the container at a hazardous or special waste collection point.[1] Do not mix with other waste streams.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment 1. Assess Risks (Review SDS) don_ppe 2. Don Required PPE risk_assessment->don_ppe handling 3. Handle Chemical (In Fume Hood) don_ppe->handling Proceed to handling decontaminate 4. Decontaminate (Work Area & Equipment) handling->decontaminate After completion doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 6. Dispose of Waste (Follow Regulations) doff_ppe->waste_disposal Final step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.